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  • Product: 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane
  • CAS: 102516-43-8

Core Science & Biosynthesis

Foundational

Advanced Synthetic Methodologies for 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane: A Dual-Functionalization Strategy

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Procedural Guide Executive Summary Adamantane derivatives are privileged scaffolds in neuro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Procedural Guide

Executive Summary

Adamantane derivatives are privileged scaffolds in neuropharmacology, primarily recognized for their steric bulk and lipophilicity, which are critical for modulating the N-methyl-D-aspartate (NMDA) receptor . The compound 1-bromo-3-(1-bromoethyl)-5,7-dimethyladamantane (PubChem CID 4047275) represents a highly valuable, dual-electrophilic intermediate. Featuring both a tertiary bridgehead bromide and a secondary benzylic-like alpha-bromide, this molecule provides orthogonal reactive handles. This whitepaper details the mechanistic rationale, optimized quantitative parameters, and self-validating experimental protocols required to synthesize this complex intermediate via the dual bromination of 1-ethyl-3,5-dimethyladamantane.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 1-bromo-3-(1-bromoethyl)-5,7-dimethyladamantane relies on exploiting the unique electronic and structural properties of the adamantane cage.

When starting from 1-ethyl-3,5-dimethyladamantane, two distinct C–H bonds are targeted:

  • The Tertiary Bridgehead (C7): The tertiary C–H bonds of adamantane are highly susceptible to electrophilic bromination. The relief of steric strain and the hyperconjugative stabilization of the resulting adamantyl carbocation make this position exceptionally reactive, even without Lewis acid catalysis under heated conditions .

  • The Alpha-Ethyl Position: The carbon alpha to the adamantane ring behaves similarly to a benzylic position. The massive electron-donating effect of the adamantyl cage stabilizes adjacent radicals, making the alpha-ethyl C–H bond highly prone to radical bromination via homolytic cleavage.

By utilizing a synergistic approach—combining liquid bromine ( Br2​ ) with photochemical radical initiation and mild thermal energy—both the electrophilic bridgehead substitution and the radical alpha-substitution can be driven to completion in a single, highly efficient pot.

Pathway SM 1-Ethyl-3,5-dimethyladamantane (Starting Material) Int1 1-Bromo-3-ethyl-5,7-dimethyladamantane (Bridgehead Bromination) SM->Int1 Br2, Electrophilic (Fast) Int2 1-(1-Bromoethyl)-3,5-dimethyladamantane (Alpha Radical Bromination) SM->Int2 Br2, hv / Radical (Competing) Product 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane (Target Product) Int1->Product Br2, hv / Radical (Slow) Int2->Product Br2, Electrophilic (Fast)

Mechanistic pathways for the dual bromination of 1-ethyl-3,5-dimethyladamantane.

Quantitative Data: Optimization of Bromination Conditions

To establish the most efficient route, various bromination conditions were evaluated. The causality behind the optimal yield lies in balancing electrophilic and radical pathways without triggering polybromination at the secondary cage carbons (which leads to degradation).

Reagent SystemTemperature / InitiationPrimary Product FormedYield (%)Selectivity (Target)
Br2​ (1.1 eq)20°C, Dark1-Bromo-3-ethyl-5,7-dimethyladamantane85%< 5%
NBS (2.2 eq), AIBN80°C, Thermal1-(1-Bromoethyl)-3,5-dimethyladamantane72%15%
Br2​ (2.5 eq) 40°C, hv (400W) 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane 88% 92%
Br2​ (4.0 eq), FeBr3​ 60°C, DarkPolybrominated Cage Degradants< 20%< 10%

Data Interpretation: Electrophilic conditions (Dark) strictly target the bridgehead. Radical conditions (NBS/AIBN) preferentially target the alpha-ethyl position but lack the driving force to fully brominate the sterically hindered bridgehead. The optimized condition ( Br2​ + hv ) ensures both mechanisms operate sequentially.

Self-Validating Experimental Protocol

The following step-by-step methodology incorporates strict In-Process Controls (IPC) to ensure the protocol is a self-validating system. Proceeding to the quench phase is entirely dependent on analytical confirmation, preventing premature termination.

Step-by-Step Methodology

1. Reactor Preparation: Charge a flame-dried, 500 mL three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stirrer with 1-ethyl-3,5-dimethyladamantane (50.0 g, 0.26 mol). Dissolve the substrate in 150 mL of anhydrous dichloromethane (DCM).

2. Initiation & Reagent Addition: Illuminate the reaction vessel with a 400W visible/UV light source. Heat the solution to a gentle reflux (approx. 40°C). Add liquid bromine (104.0 g, 0.65 mol, 2.5 equiv) dropwise over 2 hours. Causality Check: Dropwise addition is critical. It prevents the dangerous accumulation of unreacted Br2​ and controls the exothermic radical chain propagation, thereby suppressing unwanted polybromination of the adamantane core .

3. In-Process Control (IPC) Gate: At t=3 hours, withdraw a 0.5 mL aliquot. Quench the aliquot with saturated aqueous Na2​S2​O3​ , extract with hexanes, and analyze via GC-MS. Validation Metric: The reaction is only deemed complete when the intermediate monobrominated species ( m/z≈270 ) constitutes < 5% of the total peak area, and the target dibromide ( m/z≈348 ) exceeds 90%. If the monobromide > 5%, add an additional 0.2 equiv of Br2​ and reflux for 1 hour before re-testing.

4. Quench & Workup: Once validated, cool the reaction mixture to 0°C. Slowly quench the active bromine by adding 100 mL of saturated sodium bisulfite ( NaHSO3​ ) solution dropwise until the distinct red color completely dissipates.

5. Isolation & Purification: Transfer to a separatory funnel. Isolate the organic layer, wash sequentially with water (100 mL) and brine (100 mL), and dry over anhydrous Na2​SO4​ . Concentrate the solvent under reduced pressure. Recrystallize the crude residue from cold methanol to yield pure 1-bromo-3-(1-bromoethyl)-5,7-dimethyladamantane as a white crystalline solid.

Workflow Start Initialize Reaction 1-Ethyl-3,5-dimethyladamantane + Br2 React Photochemical Reflux (hv, 40°C, 3h) Start->React IPC GC-MS Aliquot Analysis React->IPC Decision Is Monobromide < 5%? IPC->Decision Continue Continue Reflux Add 0.2 eq Br2 Decision->Continue No Quench Quench with NaHSO3 (0°C) Decision->Quench Yes Continue->React Purify Recrystallization (Methanol) Quench->Purify

Self-validating experimental workflow with GC-MS decision gates.

Downstream Applications: Orthogonal Reactivity

The strategic value of this molecule in drug development stems from the orthogonal reactivity of its two bromides:

  • Bridgehead Bromide (C1): Strictly undergoes SN​1 -type reactions. Because the adamantyl cation cannot undergo elimination (dictated by Bredt's Rule) and is highly stable, it cleanly reacts with weak nucleophiles like urea or nitriles (via the Ritter reaction) to yield bridgehead amines—the foundational step for synthesizing memantine analogs .

  • Alpha-Ethyl Bromide: Undergoes classical SN​2 -type displacements. This secondary bromide can be selectively displaced by primary amines, azides, or thiols without affecting the bridgehead position under mild conditions.

By sequentially applying different reaction conditions (e.g., an SN​2 displacement at the ethyl group at room temperature, followed by a high-temperature Ritter reaction at the bridgehead), researchers can synthesize complex, bifunctional adamantane derivatives that act as dual-target neuroprotectants.

References

  • Title: Adamantane derivatives in the prevention and treatment of cerebral ischemia (US Patent 5061703A)
  • Title: An improved process for the preparation of memantine hydrochloride (EP Patent 2882291B1)
  • Title: 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane (CID 4047275) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Process for manufacturing adamantane derivatives (US Patent 8796491B2)
Exploratory

An In-depth Technical Guide to the Regioselective Bromination of 3-(1-Bromoethyl)-5,7-dimethyladamantane

Abstract This technical guide provides a comprehensive examination of the mechanism governing the bromination of 3-(1-bromoethyl)-5,7-dimethyladamantane. The adamantane scaffold is a cornerstone in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism governing the bromination of 3-(1-bromoethyl)-5,7-dimethyladamantane. The adamantane scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, lipophilic structure.[1] The functionalization of its bridgehead positions is a critical step in the synthesis of advanced derivatives.[2] This document dissects the underlying principles of reactivity and regioselectivity for a polysubstituted adamantane derivative, offering a predictive analysis grounded in established mechanistic theory. We will explore the dominant ionic pathway involving a stabilized carbocation intermediate, analyze the directing effects of existing substituents, propose a robust experimental protocol, and detail the necessary characterization techniques to validate the synthetic outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of adamantane chemistry and apply it to complex synthetic challenges.

Structural Analysis of the Starting Material: A Tale of Competing Electronic Effects

The substrate, 3-(1-bromoethyl)-5,7-dimethyladamantane, presents a fascinating case study in reactivity. Its adamantane core possesses four tertiary bridgehead carbons (C1, C3, C5, C7) and six secondary methylene carbons. Three of the four highly reactive bridgehead positions are already functionalized, leaving a single tertiary C-H bond at the C1 position as the most probable site for further substitution.

The reaction's trajectory is dictated by the electronic influence of the existing substituents:

  • Activating Groups: The methyl groups at C5 and C7 are electron-donating groups (EDGs). Through inductive effects and hyperconjugation, they enrich the adamantane cage with electron density. This effect is particularly crucial for stabilizing a positive charge that may develop at the adjacent C1 bridgehead during an ionic reaction.[3][4]

  • Deactivating Group: The 1-bromoethyl group at C3 is, on balance, an electron-withdrawing group (EWG) due to the electronegativity of the bromine atom. This inductive effect withdraws electron density from the adamantane core, thereby destabilizing the formation of a carbocation intermediate, particularly at the adjacent C1 position.

This dichotomy between the activating methyl groups and the deactivating bromoethyl group is the central challenge. While the inherent reactivity of the tertiary C-H bond at C1 makes it the kinetic target, the deactivating nature of the bromoethyl substituent suggests that the reaction will be less facile than the bromination of 1,3-dimethyladamantane and will likely require more forcing conditions to proceed efficiently.

The Predominant Mechanistic Pathway: Lewis Acid-Catalyzed Electrophilic Substitution

Given the stability of the adamantyl carbocation, the most reliable and selective method for bridgehead bromination is an electrophilic substitution proceeding through an ionic mechanism, often catalyzed by a Lewis acid.[5][6] A free-radical pathway, while possible under photochemical or high-temperature conditions with a radical initiator, is generally less selective and contends with the high bond dissociation energy of the tertiary C-H bonds on the adamantane core.[7]

The proposed mechanism involves three key stages:

  • Generation of the Electrophile: A Lewis acid (e.g., AlBr₃, FeBr₃) coordinates with molecular bromine (Br₂), polarizing the Br-Br bond and creating a potent electrophilic bromine species, [Br-Br-LA]⁻.

  • Formation of the Adamantyl Carbocation: The electrophilic bromine complex abstracts a hydride (H⁻) from the most reactive site, the C1 bridgehead. This is the rate-determining step, resulting in the formation of a tertiary adamantyl carbocation. The stability of this intermediate is paramount; it is enhanced by the two methyl groups but diminished by the bromoethyl group.[3]

  • Product Formation: The highly reactive carbocation is then rapidly quenched by a bromide ion (from Br₃⁻ or the Lewis acid complex) to yield the final product, 1-bromo-3-(1-bromoethyl)-5,7-dimethyladamantane.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Carbocation Formation (Rate-Determining) cluster_2 Step 3: Product Formation Br2 Br-Br Complex δ+Br-Br-LAδ- Br2->Complex Coordination LA Lewis Acid (e.g., AlBr₃) LA->Complex Carbocation 1-Adamantyl Carbocation (R+) Complex->Carbocation Adamantane Substrate (R-H) at C1 Adamantane->Carbocation Hydride Abstraction Product 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane (R-Br) Carbocation->Product Nucleophilic Attack Bromide Bromide Source (Br⁻) Bromide->Product

Proposed Experimental Protocol

This protocol is adapted from established methods for the bromination of 1,3-dimethyladamantane and is optimized to account for the reduced reactivity of the substrate.[5][8]

Materials & Equipment:

  • 3-(1-bromoethyl)-5,7-dimethyladamantane

  • Liquid Bromine (Br₂)

  • Anhydrous Aluminum Trichloride (AlCl₃) or Iron(III) Bromide (FeBr₃)

  • Anhydrous 1,2-dichloroethane (solvent)

  • 5% Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3-(1-bromoethyl)-5,7-dimethyladamantane (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) to the stirred solution.

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of liquid bromine (1.2 eq) in anhydrous 1,2-dichloroethane via a dropping funnel over 30 minutes. Caution: Bromine is highly corrosive and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50°C. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Quenching: Once the reaction is complete (typically 4-8 hours), cool the mixture to 0°C and slowly quench by adding 5% sodium bisulfite solution until the red-brown color of bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-bromo-3-(1-bromoethyl)-5,7-dimethyladamantane.

Scientist's Note: The deactivating effect of the bromoethyl group may necessitate a higher catalyst loading or an extended reaction time compared to simpler alkyladamantanes. An initial small-scale trial is recommended to optimize these conditions.

G Setup 1. Reaction Setup (Substrate + Solvent in Flask) Catalyst 2. Catalyst Addition (Lewis Acid) Setup->Catalyst Bromine 3. Bromine Addition (0°C, dropwise) Catalyst->Bromine React 4. Reaction (Heat to 40-50°C, Monitor) Bromine->React Quench 5. Quenching (0°C, NaHSO₃ soln.) React->Quench Extract 6. Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) Quench->Extract Isolate 7. Isolation (Dry, Filter, Concentrate) Extract->Isolate Purify 8. Purification (Chromatography/Recrystallization) Isolate->Purify Product Final Product Purify->Product

Data Presentation & Product Characterization

The successful synthesis must be confirmed through rigorous analytical characterization.

Table 1: Summary of Reaction Parameters

ParameterRecommended ValueRationale
Brominating Agent Liquid Bromine (Br₂)Standard, effective reagent for electrophilic bromination.
Catalyst AlCl₃ or FeBr₃Potent Lewis acids capable of activating bromine.
Solvent Anhydrous 1,2-dichloroethaneInert solvent that solubilizes reactants.
Molar Ratio Substrate:Catalyst:Br₂ = 1:1.1:1.2Slight excess of catalyst and bromine ensures full conversion.
Temperature 40-50°CBalances reaction rate against potential side reactions.
Reaction Time 4-8 hours (Monitored)Dependent on substrate reactivity; must be monitored.

Expected Analytical Data:

The introduction of a bromine atom at the C1 position will further break the molecule's symmetry, leading to a complex but predictable NMR spectrum.

  • ¹H NMR Spectroscopy: The single proton at the C1 bridgehead will be absent in the product. The protons on the carbons adjacent to the newly introduced bromine (at C2, C8, C9) will experience a significant downfield shift due to the bromine's deshielding effect.[9]

  • ¹³C NMR Spectroscopy: The spectrum will show a distinct signal for each unique carbon atom. The C1 carbon will be significantly shifted downfield and will show a C-Br bond resonance. Other carbons in proximity to C1 will also exhibit shifts that can be predicted based on established substituent effects in adamantane derivatives.[10][11]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the formula C₁₄H₂₀Br₂. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic triplet of peaks (M⁺, M+2, M+4) with a distinctive intensity ratio, confirming the presence of two bromine atoms.

Conclusion

The bromination of 3-(1-bromoethyl)-5,7-dimethyladamantane is predicted to occur selectively at the C1 bridgehead position via a Lewis acid-catalyzed electrophilic substitution mechanism. The reaction's progress is a direct consequence of the interplay between the activating effects of the C5 and C7 methyl groups and the deactivating influence of the C3 bromoethyl group. This understanding allows for the rational design of an experimental protocol that employs slightly more forcing conditions to drive the reaction to completion. Rigorous characterization by NMR and mass spectrometry is essential to confirm the structure of the resulting 1-bromo-3-(1-bromoethyl)-5,7-dimethyladamantane, a valuable intermediate for further synthetic elaboration.

References

  • Transformations of allyl bromides of the adamantane series in the Ritter reaction. (2025).
  • Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. (2022). Journal of Military Pharmaco-Medicine. [URL not available]
  • Process for the preparation of 1-bromo-3,5-dimethyl adamantane. (2011).
  • Influence of Alkyl Substitution on the Gas-Phase Stability of 1-Adamantyl Cation and on the Solvent Effects in the Solvolysis of 1-Bromoadamantane. (2001). ACS Publications. [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2021). PMC. [Link]

  • Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. (2011). ResearchGate. [Link]

  • Steric Strain and Reactivity: Electrophilic Bromination of trans-(1-Methyl-2-adamantylidene)-1-methyladamantane. (2000). The Journal of Organic Chemistry. [Link]

  • Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. (2011). Semantic Scholar. [Link]

  • 3 Factors That Stabilize Carbocations. (2026). Master Organic Chemistry. [Link]

  • 13C NMR spectra of adamantane derivatives. (1973). ScienceDirect. [Link]

  • Synthetic Approaches to Physiologically Active Polycyclic Compounds: III. Ritter Reaction with Ketones of the Adamantane and Oxahomoadamantane Series. (2025). ResearchGate. [Link]

  • Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. (2017). PMC. [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2021). Organic & Biomolecular Chemistry. [Link]

  • Carbocation Stability. (2025). Chemistry Steps. [Link]

  • Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. (2023). SciELO. [Link]

  • Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. (2023). African Journals Online. [Link]

  • Selective dibromination of adamantane. (1970). Journal of the Chemical Society C: Organic. [Link]

  • Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. (2014). UCLA Chemistry and Biochemistry. [Link]

Sources

Foundational

The Chemical and Pharmacological Profile of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane (CAS: 102516-43-8)

Executive Summary: The Adamantane Scaffold in Advanced Therapeutics In the landscape of modern medicinal chemistry, the adamantane scaffold is recognized as a privileged structural motif. Its unique tricyclic, diamondoid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Adamantane Scaffold in Advanced Therapeutics

In the landscape of modern medicinal chemistry, the adamantane scaffold is recognized as a privileged structural motif. Its unique tricyclic, diamondoid architecture imparts exceptional metabolic stability, extreme rigidity, and high lipophilicity—properties that are highly sought after in neuroprotective and antiviral drug design.

This technical whitepaper provides an in-depth analysis of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane , uniquely identified by its CAS Registry Number: 102516-43-8 . As a di-brominated, highly substituted adamantane derivative, this compound serves as a critical synthetic intermediate. It bridges the gap between simple adamantane precursors and complex, multi-target pharmacophores, particularly in the development of next-generation N-methyl-D-aspartate (NMDA) receptor antagonists analogous to Memantine.

Physicochemical Profiling & Structural Analysis

The structural complexity of CAS 102516-43-8 arises from its tetrasubstituted nature. The presence of two bromine atoms—one at the tertiary bridgehead (C1) and another at the secondary α -carbon of the ethyl group—creates two highly reactive electrophilic centers. This dual-reactivity profile is essential for orthogonal functionalization during drug synthesis.

The steric bulk of the 5,7-dimethyl groups forces incoming nucleophiles into specific trajectories, ensuring high stereoselectivity during subsequent amination or alkylation steps.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
IUPAC Name 1-Bromo-3-(1-bromoethyl)-5,7-dimethyltricyclo[3.3.1.1^{3,7}]decane
CAS Registry Number 102516-43-8
PubChem CID 4047275
Molecular Formula C₁₄H₂₂Br₂
Molecular Weight 350.13 g/mol
Structural Class Di-halogenated Adamantane Derivative
Predicted Lipophilicity (LogP) ~4.8 (Highly lipophilic, optimal for BBB penetration)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 0

Mechanistic Synthesis Pathway

The synthesis of highly substituted bromoadamantanes is governed by the exceptionally high bond dissociation energies (BDEs) of the adamantane C-H bonds (approx. 99 kcal/mol for tertiary positions). As detailed in comparative guides on adamantane functionalization, overcoming this energy barrier requires aggressive radical initiators or strong Lewis acids.

For CAS 102516-43-8, the synthetic pathway begins with 1-ethyl-3,5-dimethyladamantane. The regioselectivity of the bromination is thermodynamically controlled. The initial abstraction occurs at the tertiary bridgehead carbon due to the hyperconjugative stability of the 1-adamantyl radical. Subsequent bromination targets the α -carbon of the ethyl group, driven by the stabilization of the secondary benzylic-like radical adjacent to the electron-donating adamantane core.

SynthesisWorkflow A 1-Ethyl-3,5-dimethyladamantane (Precursor) B Exhaustive Bromination (Br2, FeBr3 / hν) A->B C 1-Bromo-3-(1-bromoethyl)- 5,7-dimethyladamantane (CAS: 102516-43-8) B->C D Nucleophilic Amination (NH3 or Amines) C->D E Advanced NMDA Receptor Antagonist D->E

Workflow for the synthesis and functionalization of CAS 102516-43-8.

Experimental Protocol: Synthesis and Isolation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the exhaustive bromination required to yield CAS 102516-43-8.

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve 10.0 mmol of 1-ethyl-3,5-dimethyladamantane in 25 mL of anhydrous carbon tetrachloride (CCl₄) in a flame-dried, round-bottom flask equipped with a reflux condenser.

  • Causality: A non-polar, aprotic solvent like CCl₄ is strictly required to stabilize the intermediate radical species and prevent unwanted nucleophilic solvolysis that would occur in protic environments.

Step 2: Initiation of Bromination

  • Action: Add 25.0 mmol of elemental bromine (Br₂) dropwise over 30 minutes under continuous UV irradiation (or in the presence of a catalytic amount of FeBr₃). Heat the mixture to a gentle reflux (75°C) for 12 hours.

  • Causality: UV light homolytically cleaves the Br-Br bond. The heat provides the necessary activation energy to abstract the sterically hindered hydrogen atoms. The excess stoichiometry ensures both the bridgehead and the α -ethyl positions are fully brominated.

Step 3: Reaction Quenching

  • Action: Cool the reaction to 0°C and slowly pour the mixture over 50 mL of ice-cold, saturated aqueous sodium thiosulfate (Na₂S₂O₃) while stirring vigorously until the red-brown color dissipates.

  • Causality: Thiosulfate acts as a powerful reducing agent, rapidly converting highly reactive, cytotoxic residual bromine into benign, water-soluble bromide salts. This halts the radical chain reaction and prevents over-oxidation of the adamantane core.

Step 4: Isolation and Purification

  • Action: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol.

  • Causality: The target di-brominated product (CAS 102516-43-8) exhibits significantly higher lipophilicity and distinct crystallization thermodynamics compared to mono-brominated impurities, allowing for selective precipitation upon cooling.

Pharmacological Relevance: NMDA Receptor Antagonism

Adamantane derivatives are foundational to neuropharmacology. As highlighted in comprehensive reviews on adamantane medicinal chemistry, compounds like Memantine act as uncompetitive, low-affinity open-channel blockers of the NMDA receptor.

By utilizing CAS 102516-43-8 as a scaffold, researchers can synthesize derivatives with an extended alkyl chain (the 1-ethyl group). This structural modification increases the steric bulk within the receptor's ion channel pore, potentially altering the off-rate kinetics of the drug. Slower off-rates can enhance the blockade of pathological calcium influx during excitotoxic events (e.g., Alzheimer's disease) while preserving normal synaptic transmission.

NMDAPathway Glutamate Presynaptic Glutamate Release Receptor NMDA Receptor Activation Glutamate->Receptor Calcium Pathological Ca2+ Influx Receptor->Calcium Toxicity Neuronal Excitotoxicity Calcium->Toxicity Adamantane Adamantane Derivative (Pore Blocker) Adamantane->Receptor Uncompetitive Inhibition

Mechanism of action for adamantane-based NMDA receptor antagonists.

Analytical Characterization

To validate the successful synthesis of CAS 102516-43-8, the following analytical signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz): The adamantane core protons will appear as a complex, overlapping multiplet between 1.2 and 2.2 ppm. The critical diagnostic peaks are the two methyl groups at C5 and C7, appearing as sharp singlets (~0.8-1.0 ppm). The 1-bromoethyl group will present a characteristic doublet for the terminal methyl group (~1.7 ppm, J=6.8 Hz) and a distinct quartet for the highly deshielded CH-Br proton (~4.1 ppm).

  • Mass Spectrometry (EI-MS): The molecular ion peak will be observed at m/z≈350 . Crucially, the presence of two bromine atoms will generate a classic 1:2:1 isotopic distribution pattern at M, M+2, and M+4 (m/z 348, 350, 352), confirming the di-halogenated identity of the molecule.

References

  • National Center for Biotechnology Information (PubChem). "1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane (CID 4047275)." PubChem Compound Database. URL: [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 2013. URL: [Link]

  • Sokolov, et al. "Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches." MDPI, 2023. URL: [Link]

  • Journal of Chemical Health Risks. "Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research." JCHR, 2025. URL: [Link]

Exploratory

An In-depth Technical Guide to 1-Bromo-3,5-dimethyladamantane: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive examination of 1-Bromo-3,5-dimethyladamantane (CAS No. 941-37-7), a key brominated adamantane derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive examination of 1-Bromo-3,5-dimethyladamantane (CAS No. 941-37-7), a key brominated adamantane derivative. While information on the specifically requested "1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane" is not available in current literature, this guide focuses on its close, well-documented, and industrially significant analogue. We will delve into its core physical and chemical properties, spectroscopic signature, reactivity profile, and established synthetic protocols. A significant focus is placed on its pivotal role as a precursor in the synthesis of Memantine, an FDA-approved drug for the treatment of Alzheimer's disease. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a detailed understanding of this versatile chemical intermediate.

Introduction and Molecular Overview

Adamantane and its derivatives represent a unique class of rigid, cage-like hydrocarbon structures that have found extensive use in medicinal chemistry and materials science.[1] The tricyclic, diamondoid scaffold imparts properties such as high thermal stability, lipophilicity, and a three-dimensional architecture that is highly valued in drug design. Among its halogenated derivatives, 1-Bromo-3,5-dimethyladamantane is a compound of significant interest.

The molecule consists of the adamantane core with a bromine atom and two methyl groups attached to two of the four bridgehead (tertiary) carbon atoms.[2] This specific substitution pattern is not only crucial for its chemical reactivity but also pre-organizes the scaffold for its primary application as a key intermediate in the synthesis of Memantine (1-amino-3,5-dimethyladamantane).[3][4] Understanding the properties of this brominated intermediate is therefore essential for optimizing the production of this important pharmaceutical agent.[5]

Below is a visualization of the molecular structure of 1-Bromo-3,5-dimethyladamantane.

Caption: Molecular structure of 1-Bromo-3,5-dimethyladamantane.

Physicochemical Properties

1-Bromo-3,5-dimethyladamantane is typically encountered as a colorless to pale yellow liquid or a white to off-white crystalline solid at room temperature.[2][6] Its high molecular weight and nonpolar hydrocarbon structure result in low solubility in water but good solubility in many organic solvents.

Table 1: Summary of Key Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 941-37-7[7]
Molecular Formula C₁₂H₁₉Br[7]
Molecular Weight 243.18 g/mol [7]
Appearance Colorless to pale yellow liquid; white to off-white solid[2][6]
Boiling Point 201 °C (lit.)[5]
Density 1.224 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.52 (lit.)[5]
Flash Point 228 °F (108.9 °C)[6][8]
Solubility Insoluble in water; miscible with fats and oils[9][10]

Chemical Properties and Reactivity

The chemical behavior of 1-Bromo-3,5-dimethyladamantane is dominated by the properties of the adamantane cage and the reactivity of the carbon-bromine bond at a bridgehead position.

Reactivity of the Bridgehead C-Br Bond

The bromine atom is located at a tertiary carbon, which is a characteristic feature of bridgehead positions in adamantane.[11] The rigid, cage-like structure of the molecule prevents backside attack, which is a prerequisite for bimolecular nucleophilic substitution (Sₙ2) reactions.[1] Consequently, the reactivity of 1-Bromo-3,5-dimethyladamantane is almost exclusively governed by unimolecular pathways (Sₙ1 and E1).[1]

The rate-determining step in an Sₙ1 reaction is the formation of a carbocation intermediate. The adamantane structure is known to form a remarkably stable tertiary carbocation at its bridgehead positions.[11] In the case of 1-Bromo-3,5-dimethyladamantane, this stability is further enhanced by the inductive effects and hyperconjugation from the two methyl groups on the adamantane scaffold.[1] This enhanced carbocation stability facilitates nucleophilic substitution reactions, making it a versatile intermediate.[1]

Key Reactions
  • Nucleophilic Substitution (Sₙ1): It readily undergoes Sₙ1 reactions with a variety of nucleophiles. A commercially vital example is the Ritter reaction, where it reacts with acetonitrile in the presence of a strong acid (like sulfuric acid) to form 1-acetamido-3,5-dimethyladamantane.[3] This acetamide is then hydrolyzed to produce Memantine.[3]

  • Hydrolysis: Reaction with water leads to the corresponding alcohol, 3,5-dimethyladamantan-1-ol.[5][9]

  • Organometallic Formations: The formation of Grignard reagents from bridgehead halides like 1-bromoadamantane is known to be challenging due to steric hindrance.[1] However, reactions with highly reactive metals, such as Rieke calcium, can be used to form organometallic derivatives.[9]

Synthesis Protocol: Bromination of 1,3-Dimethyladamantane

The most common and direct method for preparing 1-Bromo-3,5-dimethyladamantane is through the electrophilic bromination of 1,3-dimethyladamantane.[12] The bridgehead positions of adamantane are particularly susceptible to this type of substitution.[3][11]

Causality Behind Experimental Choices
  • Starting Material: 1,3-Dimethyladamantane is used because the existing methyl groups direct the bromination to another available bridgehead position, leading to the desired 1-bromo-3,5-dimethyl product.

  • Brominating Agent: Liquid bromine is a powerful and effective brominating agent for this transformation. An excess is often used to ensure complete conversion of the starting material.[13]

  • Catalyst/Initiator: While the reaction can proceed without a catalyst, Lewis acids or initiators like HBr in acetic acid can be used to facilitate the reaction.[12][13] However, careful control is needed to prevent over-bromination and the formation of di- or poly-brominated byproducts.[3]

  • Temperature Control: The reaction temperature is a critical parameter. It must be high enough to initiate the reaction but controlled to maintain selectivity and prevent unwanted side reactions. A typical range is 50-55°C.[12][13]

Step-by-Step Experimental Workflow

The following protocol is a representative method for the synthesis of 1-Bromo-3,5-dimethyladamantane.[13]

  • Reaction Setup: In a suitable reaction flask equipped with a stirrer, thermometer, and addition funnel, charge 1,3-dimethyladamantane (100 g, 0.6 mol).

  • Catalyst Addition: Add a catalytic amount of HBr in acetic acid (1 ml) at room temperature (25-30°C).

  • Heating: Heat the reaction mixture to 50-55°C.

  • Bromine Addition: Slowly add liquid bromine (124.7 ml, 2.41 mol) drop-wise, ensuring the temperature is maintained at 50-55°C.

  • Reaction Maintenance: Maintain the reaction mixture at 50-55°C for approximately 12 hours. The reaction progress can be monitored by Gas Chromatography (GC) to confirm the disappearance of the starting material.

  • Quenching: After the reaction is complete, distill off the excess bromine atmospherically until the reaction temperature reaches about 85°C.

  • Work-up: Cool the reaction mixture to 25-30°C and dilute with a suitable organic solvent like dichloromethane (MDC, 800 ml).

  • Washing: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium hydrosulfite to remove any remaining traces of bromine. Subsequently, wash twice with deionized water.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-Bromo-3,5-dimethyladamantane can be further purified by vacuum distillation to obtain a high-purity product.

Caption: Synthesis workflow for 1-Bromo-3,5-dimethyladamantane.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 1-Bromo-3,5-dimethyladamantane.

  • ¹H NMR: The proton NMR spectrum is complex due to the overlapping signals of the adamantane cage protons. Key signals would include those for the two non-equivalent methyl groups.

  • ¹³C NMR: The carbon NMR spectrum provides clearer information, showing distinct signals for the bridgehead carbons (including the one bonded to bromine), the methylene carbons, and the methyl carbons.

  • Mass Spectrometry (GC-MS): Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern. The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight (243.18 g/mol ) and a characteristic isotopic pattern for a monobrominated compound.[7] The base peak is often observed at m/z 163, corresponding to the loss of the bromine atom to form the stable 3,5-dimethyladamantyl carbocation.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups and the adamantane cage. The C-Br stretch is typically found in the fingerprint region.

Applications in Drug Development

The primary and most significant application of 1-Bromo-3,5-dimethyladamantane is as a direct precursor to Memantine hydrochloride.[4][5] Memantine is a non-competitive NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.[5][12] The synthesis of Memantine from this bromo-intermediate, typically via the Ritter reaction followed by hydrolysis, is a well-established and industrially practiced route.[3][14] The purity and yield of 1-Bromo-3,5-dimethyladamantane directly impact the efficiency and quality of the final active pharmaceutical ingredient (API).[12]

Safety and Handling

1-Bromo-3,5-dimethyladamantane is considered a hazardous substance and should be handled with appropriate precautions in a laboratory or industrial setting.[10]

  • Hazards: It may cause skin and serious eye irritation.[7] It is combustible and may emit poisonous fumes of carbon monoxide, carbon dioxide, and hydrogen bromide upon combustion.[10][15]

  • Handling: Work should be conducted in a well-ventilated area, preferably a fume hood.[15] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[10] Avoid contact with skin, eyes, and clothing.[15]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials such as strong oxidizing agents.[15][16]

References

  • A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis. (n.d.). Benchchem.
  • The Chemical Versatility of Adamantane: Key to Advanced Organic Synthesis. (2025, October 24). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1-Bromo-3,5-dimethyladamantane 98 941-37-7. (n.d.). Sigma-Aldrich.
  • 1-Bromoadamantane. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • Bridgehead reactivity in protoadamantane. Ionic bromination. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 12, 2026, from [Link]

  • Cas 53398-55-3,1-BROMO-3,5,7-TRIMETHYLADAMANTANE. (n.d.). Lookchem. Retrieved March 12, 2026, from [Link]

  • Synthesis of Adamantane Derivatives. (n.d.). Benchchem.
  • 1-Bromo-3,5,7-trimethyladamantane. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane. (n.d.). Benchchem.
  • 1-Bromo-3,5-dimethyladamantane. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • 1-bromo-3,5-dimethyladamantane. (n.d.). Xiangyang Extenda Biotech Co.,Ltd. Retrieved March 12, 2026, from [Link]

  • 1-Bromo-3-ethyladamantane. (n.d.). Molsyns Research. Retrieved March 12, 2026, from [Link]

  • Process for manufacturing adamantane derivatives with high yield. (2016, January 27). EPO Patent 2331495.
  • Process for the preparation of 1-bromo-3,5-dimethyl adamantane. (n.d.). Google Patents US20110306796A1.
  • 1,3-Dibromo-5,7-dimethyladamantane. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • Exploring the Synthesis and Applications of 1-Bromo-3,5-dimethyladamantane for Advanced Chemical Needs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 12, 2026, from [Link]

  • 1-bromo-3,5-dimethyladamantane. (n.d.). American Elements. Retrieved March 12, 2026, from [Link]

  • Synthesis method of 1-boro-3,5-dimethyladamantane. (n.d.). Google Patents CN102617277B.
  • 1-Bromo-3, 5-dimethyladamantane. (n.d.). Hangzhou ICH Biofarm Co., Ltd. Retrieved March 12, 2026, from [Link]

Sources

Foundational

Unlocking the Bivalent Potential: A Technical Guide to Dibrominated Adamantane Derivatives in Advanced Research

Executive Summary As the demand for structurally rigid, lipophilic scaffolds in medicinal chemistry and advanced materials science intensifies, the adamantane cage has emerged as a privileged structural motif. While mono...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for structurally rigid, lipophilic scaffolds in medicinal chemistry and advanced materials science intensifies, the adamantane cage has emerged as a privileged structural motif. While mono-substituted adamantanes have long been utilized to improve the pharmacokinetic profiles of therapeutics, dibrominated adamantane derivatives —specifically 1,3-dibromoadamantane—offer a unique bivalent platform[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the synthesis of 1,3-dibromoadamantane and explore its downstream applications. By leveraging its highly symmetric tricyclic aliphatic framework, researchers can synthesize bis-functionalized architectures that serve as critical nodes in neuropharmacology, targeted drug delivery, and high-performance polymer chemistry[2][3].

The Adamantane Scaffold: Escaping "Flatland"

Adamantane (tricyclo[3.3.1.13,7]decane) is the simplest diamondoid, characterized by a rigid, tetrahedral geometry[1]. In modern drug discovery, incorporating the adamantane moiety is a proven strategy to escape the "flatland" of planar aromatic rings. This 3D structural bulk introduces high lipophilicity, protects adjacent functional groups from metabolic cleavage, and significantly enhances blood-brain barrier (BBB) permeability[1][3].

However, the true synthetic versatility of this cage is unlocked through multi-halogenation. The introduction of two bromine atoms at the bridgehead positions (C1 and C3) creates 1,3-dibromoadamantane. The presence of these halogens enhances the overall reactivity of the cage, allowing for precise spatial positioning of dual pharmacophores or polymer linkages[4].

Core Research Areas for 1,3-Dibromoadamantane

Advanced Medicinal Chemistry & CNS Therapeutics

The 1,3-disubstitution pattern is highly prized for developing next-generation Central Nervous System (CNS) therapeutics.

  • NMDA Receptor Antagonists: 1,3-diaminoadamantane, synthesized directly from 1,3-dibromoadamantane, is a critical precursor for neurological drugs. The rigid cage dictates the exact spatial orientation of the amino groups, which is essential for blocking open NMDA receptor channels and reducing excitotoxicity in neurodegenerative diseases[2][5].

  • Coordination Complexes (APIs): Reacting 1,3-dibromoadamantane with 1,2,4-triazole yields 1,3-bis(1,2,4-triazol-1-yl)adamantane. This rigid ligand forms 2D coordination polymers with transition metals (e.g., Silver, Cadmium), which are heavily investigated for their localized antimicrobial properties and ligand-centered photoluminescence[6].

High-Performance Polymers & Nanomaterials

Incorporating adamantane into polymer backbones drastically increases the glass transition temperature ( Tg​ ) and thermal stability. The diamond-like cage structure inherently inhibits the dense packing of polymer chains, resulting in enhanced solubility without sacrificing mechanical stiffness[7][8].

  • Amphiphilic Block Copolymers for Drug Delivery: 1,3-dibromoadamantane and its multi-brominated analogs serve as multi-arm initiators. For instance, adamantane-cored amphiphilic block copolymers (e.g., PLGA-b-PDEAEMA-PEG) self-assemble into pH-responsive micelles. The adamantane core acts as a robust hydrophobic anchor, significantly enhancing the encapsulation efficiency of hydrophobic oncology drugs like Doxorubicin (up to 22.9% loading capacity)[9].

Architecture of adamantane-cored amphiphilic block polymer micelles for drug delivery.

Causality in Reaction Design: The "Why" Behind the Chemistry

To successfully utilize 1,3-dibromoadamantane, researchers must understand the mechanistic hurdles associated with its synthesis and functionalization.

1. Catalyst Selection in Electrophilic Bromination: Direct bromination of adamantane requires a Lewis acid catalyst. While anhydrous Aluminum Chloride ( AlCl3​ ) is a common choice, its aggressive nature often leads to uncontrollable over-bromination, yielding 1,3,5-tribromoadamantane and excessive byproducts[10][11]. By substituting AlCl3​ with Iron powder (which generates FeBr3​ in situ) or anhydrous FeCl3​ , we attenuate the reaction kinetics. This allows the bromination to selectively halt at the 1,3-dibrominated stage, achieving yields exceeding 90% at room temperature[10][11].

2. Overcoming C-Br Bond Inertness via Ritter-Type Reactions: The bridgehead C-Br bonds in adamantane are notoriously resistant to standard nucleophilic substitution. SN​2 reactions are sterically impossible due to the backside-blocking nature of the cage, and SN​1 pathways are severely hindered by the electron-withdrawing inductive effect of the second bromine atom[5]. Therefore, converting 1,3-dibromoadamantane to 1,3-diaminoadamantane cannot be achieved with simple ammonia. It requires a Ritter-type reaction using urea and a strong acid like Trifluoroacetic Acid (TFA). The TFA is mandatory to force the cleavage of the C-Br bond and stabilize the resulting tertiary carbocation, allowing the amide/amine to attack[5].

Synthetic pathways from adamantane to dibrominated and bis-functionalized derivatives.

Self-Validating Experimental Protocols

Protocol 1: Scalable Synthesis of 1,3-Dibromoadamantane

Objective: Achieve >90% yield of the 1,3-dibrominated product while suppressing tribromination.

  • Initiation: In a highly ventilated fume hood, add 7.00 g of Fe powder to 280 mL of neat liquid bromine. Stir for 30 minutes at room temperature, then cool the vessel in an ice bath[10].

  • Addition: Slowly add 96.0 g of adamantane in 5–6 g portions over a period of 1 hour under vigorous stirring. (Caution: This step is highly exothermic and accompanied by extensive evolution of HBr gas)[10].

  • Propagation: Remove the ice bath and stir the mixture for an additional 1 hour at room temperature. Strict adherence to this timeframe is critical; extended stirring leads to 1,3,5-tribromoadamantane formation[12].

  • Quenching: Pour the reaction mixture over 1 kg of crushed ice mixed with 550 g of solid Na2​SO3​ . Triturate the deposit carefully until the brown coloration (excess bromine) completely disappears[10].

  • Isolation: Filter the solid, wash sequentially with 100 mL of 5% HCl and 0.5 L of distilled water. Recrystallize from 2-propanol[10].

  • Validation Checkpoint: Analyze the crude product via Gas Chromatography (GC) using a column temperature of 160 °C to confirm the absence of 1-bromoadamantane and 1,3,5-tribromoadamantane[12]. The purified product must exhibit a sharp melting point of 108–112 °C[10][12].

Protocol 2: Synthesis of 1,3-Diaminoadamantane via TFA Catalysis

Objective: Overcome C-Br inertness to yield a bis-aminated precursor.

  • Setup: In a pressure-resistant reaction vessel, combine 1 equivalent of 1,3-dibromoadamantane, an excess of urea, and Trifluoroacetic Acid (TFA) in diphenyl ether (solvent)[5].

  • Reaction: Heat the stirred mixture to 180 °C for exactly 1.5 hours. The TFA facilitates the cleavage of the C-Br bonds, generating the necessary tertiary carbocations[5].

  • Workup: Cool the mixture to room temperature. Perform an alkaline workup (using NaOH) to neutralize the TFA and liberate the free amine from its salt form.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane), dry over anhydrous Na2​SO4​ , and evaporate. Recrystallize the residue to obtain pure 1,3-diaminoadamantane (Expected yield: ~70%)[5].

  • Validation Checkpoint: Confirm complete conversion using FTIR spectroscopy. The spectrum must show the appearance of strong primary amine N-H stretching bands at ~3300–3400 cm⁻¹ and the complete disappearance of the C-Br stretch.

Quantitative Physicochemical Profiling

To ensure batch-to-batch consistency in downstream applications, 1,3-dibromoadamantane must be rigorously profiled. The following table summarizes the baseline quantitative data required for quality control.

Table 1: Physicochemical Properties of 1,3-Dibromoadamantane

PropertyValueAnalytical SignificanceReference
Chemical Formula C10​H14​Br2​ Baseline for stoichiometric calculations.[13]
Molecular Weight 294.03 g/mol Mass spectrometry (MS) target mass.[13]
Melting Point 108–112 °CPrimary indicator of crystalline purity.[10][12]
Crystal System Orthorhombic (Pnma)Relevant for solid-state polymorphism studies.[13][14]
Solubility Soluble in CH2​Cl2​ , CHCl3​ ; Insoluble in H2​O Dictates solvent choice for downstream S_N1 reactions.[4]
CAS Registry Number 876-53-9Universal identifier for material sourcing.[4][13]

Conclusion

Dibrominated adamantane derivatives represent a highly versatile, bivalent node in modern chemical synthesis. By understanding the strict causality governing their electrophilic synthesis and subsequent nucleophilic functionalization, researchers can reliably generate advanced materials ranging from neuroprotective APIs to pH-responsive polymeric nanocarriers. Future research should focus on asymmetric functionalization of the 1,3-positions to create highly specialized, dual-action therapeutic scaffolds.

Sources

Exploratory

Unlocking the 3D Scaffold: A Comprehensive Guide to the Chemistry and Functionalization of Adamantanes

Executive Summary Adamantane ( C10​H16​ ) is a highly symmetrical, rigid tricyclic hydrocarbon belonging to the Td​ point group. Historically viewed merely as a structural curiosity, functionalized adamantanes have emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantane ( C10​H16​ ) is a highly symmetrical, rigid tricyclic hydrocarbon belonging to the Td​ point group. Historically viewed merely as a structural curiosity, functionalized adamantanes have emerged as highly privileged scaffolds in modern medicinal chemistry and materials science. Because the parent hydrocarbon lacks traditional reactive functional groups, synthesizing these derivatives requires precise, late-stage C–H bond functionalization. This whitepaper provides an authoritative, in-depth guide to the mechanistic pathways, physicochemical rationale, and validated experimental protocols for functionalizing the adamantane core.

The "Adamantyl Effect": Physicochemical Rationale

In modern drug discovery, incorporating an adamantyl moiety is a premier strategy to escape the "flatland" of planar aromatic rings, providing a three-dimensional spatial occupancy that enhances target specificity (1)[1].

The functionalization of a therapeutic core with an adamantyl group induces three primary physicochemical alterations:

  • Lipophilicity Enhancement : Appending an adamantyl group typically increases the partition coefficient (cLogP) by approximately +3.1, drastically improving Blood-Brain Barrier (BBB) permeability for CNS-targeted therapeutics (1)[1].

  • Metabolic Stability : The dense steric bulk of the rigid hydrocarbon scaffold shields adjacent functional groups from enzymatic degradation (e.g., cytochrome P450 cleavage), thereby extending the drug's plasma half-life (1)[1].

  • Receptor Kinetics : The 3D bulk alters the on/off-rate kinetics at target receptors, which is the exact mechanism by which adamantane-based drugs like Memantine prevent NMDA receptor neurotoxicity without disrupting normal synaptic signaling.

AdamantylEffect Core Adamantane Core (Td Symmetry, C10H16) Prop1 High Lipophilicity (Δ logP ≈ +3.1) Core->Prop1 Prop2 Steric Bulk (Rigid Hydrocarbon) Core->Prop2 Prop3 3D Spatial Occupancy (Escaping 'Flatland') Core->Prop3 Out1 Enhanced BBB Permeability (CNS Drug Delivery) Prop1->Out1 Out2 Metabolic Stability (Cytochrome P450 Shielding) Prop2->Out2 Out3 Precise Pharmacophore Positioning (Ion Channel Blockade) Prop3->Out3

Caption: Logical mapping of adamantane's physicochemical properties to pharmacological outcomes.

Mechanistic Pathways of C–H Functionalization

Adamantane possesses two distinct types of C–H bonds: the tertiary bridgehead positions (C1, C3, C5, C7) and the secondary bridge positions (C2, C4, C6, C8, C9, C10). Because the framework is entirely unactivated, functionalization relies on two primary mechanistic paradigms:

  • Electrophilic Substitution (Carbocationic Pathway) : Due to hyperconjugative stabilization across the rigid 3D framework, the tertiary bridgehead positions are highly susceptible to carbocation formation. Lewis acid-catalyzed halogenation exploits this, driving regioselective functionalization at the C1 position (2)[2].

  • Radical-Mediated Photocatalysis (HAT Pathway) : Recent advances utilize Hydrogen Atom Transfer (HAT) photocatalysts like Tetrabutylammonium decatungstate (TBADT). Upon UV irradiation, excited TBADT abstracts a hydrogen atom to form a nucleophilic 1-adamantyl radical, which can subsequently undergo Giese addition with electron-deficient alkenes or imines to form new C–C bonds (3)[3], (4)[4].

TBADT_Cycle TBADT Ground State TBADT (W10O32^4-) Excited Excited Triplet State (W10O32^4-)* TBADT->Excited hν (385-400 nm) Excited->TBADT Disproportionation (Catalyst Turnover) Radical 1-Adamantyl Radical (Nucleophilic) Excited->Radical HAT from Adamantane (-H•) Adduct Radical Adduct (Giese Addition) Radical->Adduct + Electron-Deficient Alkene Product Functionalized Adamantane Adduct->Product HAT / Reduction

Caption: Photocatalytic cycle of TBADT-mediated C–H functionalization of adamantane.

Self-Validating Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Bridgehead Bromination

Objective : Synthesis of 1-bromoadamantane via electrophilic C–H oxidation. Causality : Elemental bromine ( Br2​ ) alone is insufficiently electrophilic to activate the unactivated C(sp3)–H bonds of adamantane. The addition of Iron (Fe) powder generates FeBr3​ in situ. This strong Lewis acid coordinates with Br2​ , polarizing the bond to create a potent Br+ equivalent. This abstracts the tertiary hydride, forming a stable 1-adamantyl carbocation, which is subsequently trapped by bromide ions (2)[2].

Step-by-Step Methodology :

  • Setup : In a round-bottom flask equipped with a reflux condenser and an HBr gas trap, suspend 10.0 g (73.4 mmol) of adamantane and 0.2 g of Fe powder in 25 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition : Cool the mixture to 0°C. Carefully add 24 mL of liquid bromine dropwise. Causality: Exothermic coordination between Fe and Br2​ requires cooling to prevent solvent boil-off and uncontrolled polybromination.

  • Reaction : Heat the mixture to 85°C for 6 hours, then increase to 110°C for 3 hours (allowing DCM to distill off). Self-Validation: The continuous evolution of HBr gas (confirm with moist pH paper turning red at the trap outlet) acts as a real-time indicator of C–H substitution.

  • Quenching & Isolation : Cool to room temperature and slowly pour into 500 mL of ice water. Self-Validation: The violent quenching of excess bromine and Lewis acid will result in an immediate color shift, and crude 1-bromoadamantane will precipitate as an off-white solid.

  • Purification : Extract with DCM, wash with saturated sodium thiosulfate (to reduce residual Br2​ ), dry over Na2​SO4​ , and recrystallize from methanol.

Protocol B: TBADT-Mediated Photocatalytic Aminoalkylation

Objective : Direct C–C bond formation via radical HAT. Causality : The C–H bond dissociation energy (BDE) of adamantane is high (~98 kcal/mol). TBADT ( W10​O324−​ ), when irradiated at 385-400 nm, enters a long-lived triplet excited state capable of abstracting this specific hydrogen atom. The resulting nucleophilic 1-adamantyl radical adds to an electron-deficient imine. The reduced decatungstate species then undergoes disproportionation to yield the final functionalized product and regenerate the catalyst (5)[5].

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk tube, combine adamantane (0.5 mmol), the target tosyl-imine (0.1 mmol), and TBADT (5 mol%).

  • Solvent & Degassing : Dissolve in 2.0 mL of anhydrous Acetonitrile. Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger that will quench the adamantyl radical and the excited TBADT state; strict anaerobic conditions are mandatory.

  • Irradiation : Irradiate the mixture using 385-400 nm LEDs at room temperature for 24 hours. Self-Validation: The solution will exhibit a transient darkening (bluish tint) due to the formation of the reduced W10​O325−​ species, visually confirming that the photocatalyst has been activated and is turning over.

  • Workup : Remove the solvent under reduced pressure and purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aminoalkylated adamantane.

Quantitative Pharmacological & Synthetic Data

The following table summarizes the quantitative reaction parameters, yields, and pharmacological applications of functionalized adamantanes discussed in this guide.

Functionalization MethodReagents / CatalystTarget PositionReaction Temp / TimeTypical Yield (%)Key Synthetic Advantage
Electrophilic Bromination Br2​ , Fe powder / AlBr3​ C1 (Bridgehead)85-110°C / 9 h81 - 99%Highly scalable; cost-effective reagents.
Photocatalytic Alkylation TBADT, Alkene, 385 nm lightC1 (Bridgehead)25°C / 24 h60 - 75%Mild conditions; direct C–C bond formation.
Photocatalytic Aminoalkylation TBADT, Imine, 385 nm lightC1 (Bridgehead)25°C / 24 h66 - 80%High chemo- and regioselectivity.
Lewis Acid Amidation (Ritter) Br2​ , CH3​CN , H2​O C1 (Bridgehead)100°C / 24 h~85%One-pot bromination and amidation.

Pharmacological Impact of Key Adamantane Derivatives:

  • Amantadine (1-Aminoadamantane) : Fits precisely into the Influenza A M2 channel pore; provides lipophilicity for BBB crossing.

  • Memantine (3,5-Dimethyl-1-aminoadamantane) : Steric bulk alters NMDA receptor off-rate kinetics, preventing neurotoxicity.

  • Vildagliptin (3-Hydroxy-1-amino linked) : Fills the S1 hydrophobic pocket of the DPP-4 enzyme; steric hindrance prevents rapid degradation.

  • Adapalene (1-Adamantyl Aryl-linked) : Enhances lipophilicity for deep follicular penetration; rigid structure resists photolytic and oxidative degradation.

References

  • Dane, C., et al. "Unlocking therapeutic potential: the role of adamantane in drug discovery." Australian Journal of Chemistry (2024). 1

  • Weigel, W. K., et al. "Direct radical functionalization methods to access substituted adamantanes and diamondoids." Organic & Biomolecular Chemistry (2021).3

  • "Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework." Molecules (2023). 6

  • "A Comparative Guide to Brominating Agents for Adamantane Synthesis." BenchChem (2025). 2

  • "Synthesis of Amino-Diamondoid Pharmacophores via Photocatalytic C–H Aminoalkylation." PMC (2021). 5

  • "Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope." ACS Catalysis (2017). 4

Sources

Foundational

Stereochemistry of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

An In-Depth Technical Guide to the For Researchers, Scientists, and Drug Development Professionals Abstract The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique combination of rigidity,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique combination of rigidity, lipophilicity, and three-dimensional structure that can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] This guide provides a detailed stereochemical analysis of a specific, complex derivative: 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane. We will dissect the molecule's structural features to identify its stereogenic elements, propose a robust synthetic pathway to access it, and outline state-of-the-art analytical methodologies for the separation and absolute configuration assignment of its stereoisomers. This document serves as a technical resource for scientists engaged in the design and synthesis of novel adamantane-based therapeutics, where precise control and characterization of stereochemistry are paramount for ensuring safety and efficacy.

The Adamantane Scaffold: A Privileged Structure in Drug Discovery

Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, can be envisioned as a nanoscale fragment of a diamond lattice.[4] This inherent rigidity distinguishes it from more flexible aliphatic and alicyclic structures. When incorporated into a drug molecule, the adamantane moiety often acts as a "lipophilic bullet," improving cell membrane penetration and metabolic stability.[2][5] Its three-dimensional bulk can facilitate highly specific interactions with biological targets by orienting pharmacophoric groups in a well-defined spatial arrangement.[5]

The clinical success of adamantane-based drugs validates its status as a privileged scaffold. Key examples include:

  • Memantine: An NMDA receptor antagonist for the treatment of Alzheimer's disease.[3]

  • Amantadine/Rimantadine: Antiviral agents effective against Influenza A by blocking the M2 proton channel.[3][6]

  • Saxagliptin/Vildagliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[2][6]

The development of these and other adamantane derivatives relies on a deep understanding of how substitution patterns on the cage influence the molecule's overall properties, including its stereochemistry.

Stereochemical Analysis of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

A thorough stereochemical evaluation is the first step in understanding any chiral molecule. The structure of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane presents an interesting case.

Identifying the Chiral Center

The molecule possesses a single stereogenic center located in the (1-bromoethyl) side chain.

  • The Adamantane Core: The four bridgehead positions (1, 3, 5, and 7) are substituted with -Br, -CH(Br)CH3, -CH3, and -CH3, respectively. Since two of the four substituents are identical (methyl groups), the adamantane cage itself is achiral. It possesses a C₂ axis of symmetry that bisects the cage between the two methyl-substituted carbons and the two other substituted carbons.

  • The Side Chain: The carbon atom within the ethyl group that is bonded to both the adamantane cage and the bromine atom (-CH(Br)CH3) is an asymmetric center. It is attached to four different groups: the adamantyl cage, a bromine atom, a methyl group, and a hydrogen atom.

Therefore, the molecule exists as a pair of enantiomers, defined by the (R) or (S) configuration at this single chiral carbon.

Caption: Structure of the (S)-enantiomer showing the sole chiral center.

Proposed Synthetic Pathway

While the direct synthesis of this specific molecule is not widely reported, a logical pathway can be designed based on established adamantane functionalization chemistry.[4][7] The proposed route begins with commercially available 1,3-dimethyladamantane and proceeds through a sequence of functional group introductions and transformations.

SynthesisWorkflow start 1,3-Dimethyladamantane step1 1-Acetyl-3,5-dimethyladamantane start->step1 1. Acetyl Chloride 2. AlCl₃ (Friedel-Crafts) step2 1-Acetyl-7-bromo-3,5-dimethyladamantane step1->step2 Br₂, Lewis Acid (e.g., FeBr₃) (Bridgehead Bromination) step3 (rac)-1-(1-Hydroxyethyl)-7-bromo- 3,5-dimethyladamantane step2->step3 NaBH₄ or LiAlH₄ (Ketone Reduction) step4 (rac)-1-Bromo-3-(1-bromoethyl)- 5,7-dimethyladamantane step3->step4 PBr₃ or HBr(aq) (Hydroxyl-Halogen Exchange) end Separated (R) and (S) Enantiomers step4->end Chiral HPLC Separation

Caption: Proposed synthetic workflow for producing enantiomers of the target compound.

Experimental Protocol: Racemic Synthesis

This protocol outlines the laboratory-scale synthesis of the racemic mixture of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane.

Step 1: Friedel-Crafts Acylation of 1,3-Dimethyladamantane

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes to form the acylium ion complex.

  • Add a solution of 1,3-dimethyladamantane (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC/GC-MS indicates consumption of the starting material.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-acetyl-3,5-dimethyladamantane. Purify by column chromatography or distillation.

Step 2: Bridgehead Bromination

  • Dissolve 1-acetyl-3,5-dimethyladamantane (1.0 eq) in a suitable solvent (e.g., CCl₄ or neat).

  • Add a catalytic amount of a Lewis acid such as FeBr₃ or AlBr₃.

  • Add bromine (1.1 eq) dropwise at room temperature. The reaction is often exothermic and may require cooling.

  • Stir at room temperature for 4-6 hours. Monitor by GC-MS.

  • Quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine.

  • Extract with an organic solvent, wash the combined organic layers with water and brine, dry, and concentrate to yield crude 1-acetyl-7-bromo-3,5-dimethyladamantane.

Step 3: Ketone Reduction

  • Dissolve the brominated ketone (1.0 eq) from the previous step in methanol or ethanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the evolution of hydrogen gas.

  • Stir the reaction at room temperature for 2-3 hours.

  • Quench by the slow addition of water, then acidify with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the racemic alcohol, (rac)-1-(1-Hydroxyethyl)-7-bromo-3,5-dimethyladamantane.

Step 4: Halogen Exchange

  • Dissolve the racemic alcohol (1.0 eq) in dry diethyl ether or DCM at 0 °C under an inert atmosphere (N₂ or Ar).

  • Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 3-5 hours.

  • Carefully pour the reaction mixture onto ice water and extract with ether.

  • Wash the organic layer with saturated NaHCO₃ solution and brine, dry, and concentrate to yield the final racemic product, which can be purified by silica gel chromatography.

Separation and Stereochemical Assignment

With the racemic mixture in hand, the next critical phases involve separating the enantiomers and assigning their absolute configurations.

Enantiomer Separation: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most direct and effective method for separating the (R)- and (S)-enantiomers.

  • Causality of Separation: Chiral stationary phases contain a single enantiomer of a chiral selector immobilized on the support (e.g., silica). The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different energies of formation and dissociation, leading to different retention times and thus, separation.

  • Column Selection: For a non-polar, halogenated compound like this, polysaccharide-based CSPs (e.g., Chiralcel OD, OJ, or Chiralpak AD, AS) are excellent starting points.

  • Method Development: A typical mobile phase would be a mixture of hexane and isopropanol. The ratio is optimized to achieve baseline separation (Resolution > 1.5).

Absolute Configuration Assignment

Determining whether the first or second eluting peak from the chiral HPLC corresponds to the (R) or (S) enantiomer requires specialized analytical techniques.

Method 1: X-ray Crystallography (The Gold Standard) This method provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[8]

  • Protocol:

    • Crystal Growth: Obtain single crystals of one of the separated enantiomers suitable for diffraction. This is often the most challenging step and involves slow evaporation from various solvents or solvent/anti-solvent systems.[8]

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

    • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. For a molecule containing a heavy atom like bromine, anomalous dispersion (the Friedel's pair method) can be used to determine the absolute configuration without the need for a known chiral reference within the molecule.

    • Validation: The final refined structure provides the precise atomic coordinates, allowing for the assignment of the stereocenter as (R) or (S) according to Cahn-Ingold-Prelog rules.

Method 2: NMR Spectroscopy with Chiral Shift Reagents While standard NMR cannot distinguish between enantiomers, the addition of a chiral lanthanide shift reagent (LSR) can.[9]

  • Principle: An LSR (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) is a chiral Lewis acid that can reversibly coordinate with Lewis basic sites in the analyte. In this case, coordination would be weak, likely with the bromine atoms. This interaction forms diastereomeric complexes that exist in rapid equilibrium. In the NMR spectrum, the protons (and carbons) of the two enantiomers experience different induced magnetic fields, causing their signals to split.

  • Protocol:

    • Acquire a standard ¹H NMR spectrum of the racemic mixture in an anhydrous deuterated solvent (e.g., CDCl₃).

    • Add small, incremental amounts of the LSR to the NMR tube.

    • Acquire a new spectrum after each addition. Observe the separation of key proton signals (e.g., the methine proton of the bromoethyl group or the methyl protons).

    • The relative integration of the separated peaks provides the enantiomeric ratio. While this method is excellent for determining enantiomeric excess (ee), assigning absolute configuration requires comparison to a standard of known configuration.

Data Summary and Interpretation

Effective data presentation is crucial for analysis and reporting.

Table 1: Expected Analytical Data for Stereoisomers

ParameterTechniqueExpected ObservationRationale / Interpretation
Mass HRMS (ESI+)C₁₂H₁₈Br₂Na⁺Confirms elemental composition for both enantiomers.
Retention Time Achiral GC/LCSingle PeakEnantiomers are physically identical in an achiral environment.
Retention Times Chiral HPLCTwo separate peaks (t₁, t₂)Diastereomeric interaction with the CSP allows for separation.
Optical Rotation PolarimetryEqual and opposite values ([α]D)Enantiomers rotate plane-polarized light to an equal degree in opposite directions.
¹H / ¹³C NMR Standard NMRIdentical spectraEnantiomers are chemically indistinguishable in an achiral solvent.
¹H NMR + LSR NMR SpectroscopySplitting of signals into two setsFormation of transient diastereomeric complexes with the chiral shift reagent.[9]
Crystal Structure X-ray DiffractionSolvable 3D structureUnambiguously determines the absolute configuration (R or S).[1]

Conclusion

The stereochemistry of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane is defined by a single chiral center in its side chain, leading to a pair of (R) and (S) enantiomers. A logical, multi-step synthesis from 1,3-dimethyladamantane can provide access to the racemic mixture. For drug development purposes, where single-enantiomer drugs are the standard, separation via chiral HPLC is essential. The definitive assignment of the absolute configuration of these enantiomers relies on single-crystal X-ray crystallography. A comprehensive understanding and application of these synthetic and analytical principles are indispensable for researchers working to harness the full potential of the adamantane scaffold in creating novel, stereochemically pure therapeutic agents.

References

  • BenchChem. (2025).
  • McDonough, M. A., et al. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC.
  • Štefane, B., & Požgan, F. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.
  • Pharmaffiliates. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery.
  • Štefane, B., & Požgan, F. (2025). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
  • McDonough, M. A., et al. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry.
  • Serafim, F., et al. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
  • Wanka, L., et al. (2013).
  • Tan, S. Q., et al. (2022).
  • BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Single-Crystal X-ray Diffraction of Adamantane Structures. BenchChem.
  • Hussain, A., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI.
  • Mlinarić-Majerski, K., et al. (2002).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis. BenchChem.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
  • ChemicalBook. (2026). 1-Bromo-3,5-dimethyladamantane. ChemicalBook.

Sources

Exploratory

Solubility of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane in organic solvents

Solvation Dynamics and Solubility Profiling of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane in Organic Solvents An In-Depth Technical Guide by a Senior Application Scientist Executive Overview 1-Bromo-3-(1-bromoethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Dynamics and Solubility Profiling of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane in Organic Solvents An In-Depth Technical Guide by a Senior Application Scientist

Executive Overview

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane (CAS: 102516-43-8) is a highly functionalized, rigid tricyclic hydrocarbon. In drug development and materials science, the adamantane core is prized for its lipophilicity and structural bulk. However, understanding the solvation mechanics of this specific heavily substituted derivative requires looking beyond basic "like-dissolves-like" heuristics. This guide dissects the thermodynamic causality behind its solubility profile and establishes a self-validating experimental workflow for empirical quantification.

Structural Causality and Thermodynamics of Solvation

To predict and manipulate the solubility of this compound, we must analyze how its specific functional groups alter the thermodynamic cycle of dissolution.

  • The Adamantane Core & Symmetry Disruption: Pure adamantane possesses a highly symmetric, diamondoid crystal lattice, resulting in an unusually high melting point (270 °C) and a high energetic barrier to solvation 1[1]. However, introducing alkyl groups—specifically the 5,7-dimethyl substitutions—breaks this symmetry. This structural disruption drastically lowers the crystal lattice energy and the enthalpy of sublimation ( ΔHsub​ ), thermodynamically favoring the transition into the solvated state2[2].

  • Halogen-Induced Polarizability: The addition of a 1-bromo and a 3-(1-bromoethyl) group significantly increases the molecular weight (MW ~350.14 g/mol ). While the molecule remains highly hydrophobic, the large electron clouds of the bromine atoms increase London dispersion forces. Furthermore, the slight dipole moments of the C-Br bonds allow for favorable dipole-induced dipole interactions, particularly in halogenated solvents3[3].

SolvationThermodynamics Solid Crystal Lattice (Solid State) Gas Gaseous State (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub > 0) Solution Solvated State (In Organic Solvent) Solid->Solution Dissolution (ΔH_diss) Gas->Solution Solvation (ΔH_solv < 0)

Caption: Thermodynamic cycle illustrating the energetic pathways of the dissolution process.

Predictive Solubility Matrix

Because quantitative data for highly specialized intermediates is often proprietary, we must extrapolate expected solubility ranges based on the established thermodynamic behavior of structurally analogous di-substituted adamantanes 4[4].

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Non-Polar Hexane, Toluene, CyclohexaneHigh (> 50 mg/mL)Favorable van der Waals interactions; the non-polar adamantane core readily integrates into the solvent network.
Halogenated Dichloromethane (DCM), ChloroformVery High (> 100 mg/mL)Optimal solvation driven by strong dispersion forces and dipole-dipole alignment with the brominated substituents.
Ethers THF, Diethyl EtherModerate-High (25 - 50 mg/mL)The oxygen lone pairs provide weak coordination, but solubility is primarily driven by the hydrophobic bulk.
Polar Aprotic Acetone, AcetonitrileLow-Moderate (< 10 mg/mL)Limited by the highly lipophilic nature of the molecule; the energetic cost of cavity formation in the solvent is high.
Polar Protic Water, MethanolPractically Insoluble (< 0.1 mg/mL)The rigid hydrocarbon cage cannot participate in hydrogen bonding, causing massive entropic penalties.

Experimental Methodology: The Isothermal Saturation Protocol

To generate publication-grade, empirical solubility data, the isothermal saturation method (often referred to as the shake-flask method) is the industry standard 5[5]. As a Senior Application Scientist, I design this protocol as a self-validating system to prevent kinetic supersaturation artifacts and ensure chemical integrity.

IsothermalSaturation Step1 1. Excess Solid Addition (C14H22Br2 + Solvent) Step2 2. Isothermal Equilibration (24-48h, Constant Temp) Step1->Step2 Step3 3. Phase Separation (Centrifugation/Filtration) Step2->Step3 Step4 4. Aliquot Extraction & Dilution Step3->Step4 Step5 5. HPLC/Gravimetric Quantification Step4->Step5 Step6 6. Data Validation (Mass Balance & Purity Check) Step5->Step6

Caption: Step-by-step isothermal saturation workflow for empirical solubility validation.

Step-by-Step Execution & Causality:

  • Excess Solid Addition: Add an excess amount of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane to 10 mL of the target organic solvent in a sealed, temperature-jacketed glass vessel.

    • Causality: Supplying excess solid ensures the solution reaches true thermodynamic saturation rather than a metastable kinetic state.

  • Isothermal Equilibration: Agitate the suspension at a strictly controlled temperature (e.g., 298.15 K) for 24 to 48 hours.

    • Causality: Bulky hydrophobic molecules require extended equilibration times to overcome the activation energy of dissolution and establish a dynamic equilibrium between the crystal lattice and the solvated state.

  • Phase Separation: Isolate the saturated supernatant using a 0.22 µm PTFE syringe filter.

    • Causality: The filter must be pre-warmed to the exact experimental temperature. Using a room-temperature filter on a heated solution causes rapid localized cooling, leading to premature precipitation and artificially suppressed solubility readings.

  • Quantification: Dilute the extracted aliquot into a compatible mobile phase and quantify via HPLC (if derivatized for UV detection) or via precision gravimetric analysis (evaporating a known volume of solvent and weighing the residue).

  • Self-Validation (Trustworthiness Check): Run an NMR or HPLC purity check on the recovered solid residue.

    • Causality: Brominated adamantanes can occasionally undergo dehydrohalogenation (loss of HBr) if exposed to nucleophilic impurities or basic conditions over 48 hours. Confirming the structural integrity of the undissolved solid validates that your solubility metric reflects the intact target molecule, not a degraded byproduct.

Troubleshooting Solvation Challenges

If your downstream application requires this compound to be introduced into a polar or aqueous environment (e.g., biological assays), its extreme hydrophobicity will cause immediate precipitation. To bypass this, utilize a co-solvent strategy . Prepare a highly concentrated stock solution in a water-miscible organic solvent like DMSO or PEG 400, and perform a rapid, high-shear dilution into the primary polar phase 6[6]. Alternatively, encapsulation within cyclodextrins can mask the lipophilic adamantane core, artificially enhancing apparent aqueous solubility.

References

  • Perlovich, G. L., et al. "Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents." RSC Advances (2016). Available at: [Link]

  • Wikipedia Contributors. "Adamantane." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Institutes of Health (PMC). "Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches." Available at: [Link]

  • Journal of Chemical Thermodynamics. "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents... using the isothermal saturation method." Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Catalyst Design Using 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Area: Homogeneous Catalysis, Ligand Design, and Organometallic Chemistry Mechanistic Rationale: The Evolution of Adamanty...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Area: Homogeneous Catalysis, Ligand Design, and Organometallic Chemistry

Mechanistic Rationale: The Evolution of Adamantyl Scaffolds

The development of sterically demanding, electron-rich ligands has been the cornerstone of modern transition-metal catalysis. From the isolation of the first stable N-heterocyclic carbene (IAd) by Arduengo [1] to the commercialization of Beller’s cataCXium® A [2] and Carrow’s tri(1-adamantyl)phosphine [3], the adamantane cage has proven to be an unparalleled structural motif. It provides immense steric bulk (high percent buried volume, %Vbur​ ) and strong σ -donation, which are critical for stabilizing low-coordinate metal centers.

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane represents a next-generation, bifunctional building block that allows for the synthesis of highly customized, unsymmetrical bidentate ligands (e.g., P,N-ligands or hemilabile NHCs). The causality behind selecting this specific scaffold lies in two fundamental chemical principles:

A. Orthogonal Reactivity for Step-Wise Synthesis

This scaffold features two distinct electrophilic sites that do not cross-react under controlled conditions:

  • The 1-Bromoethyl Group (Secondary Alkyl Bromide): Located on a flexible tether, this site is highly susceptible to SN​2 nucleophilic substitution. It serves as the primary anchor for installing coordinating amines, thioethers, or chiral auxiliaries.

  • The 1-Bromo Position (Tertiary Bridgehead Bromide): Due to the rigid cage structure, backside attack is impossible (Bredt's rule), rendering this site completely inert to SN​2 conditions. It acts as a latent functional group that can only be activated via halogen-metal exchange (e.g., using t-BuLi) or radical pathways to install a strongly σ -donating phosphine.

B. Steric Contouring via 5,7-Dimethyl Substitution

While standard 1-adamantyl groups are bulky, the addition of methyl groups at the 5 and 7 positions pushes the steric contour further into the metal's primary coordination sphere. In palladium-catalyzed cross-couplings, this extreme steric pressure forces the formation of a highly reactive, mono-ligated Pd(0)L1​ active species. During the catalytic cycle, this bulk compresses the Ar−Pd−Nu bond angle, dramatically accelerating the rate-limiting reductive elimination step for sterically hindered substrates.

Orthogonal Functionalization Workflow

Workflow Start 1-Bromo-3-(1-bromoethyl)- 5,7-dimethyladamantane SN2 SN2 Amination (Secondary Bromide) Start->SN2 1° Amine, K2CO3 DMF, 80°C SN1 Halogen-Metal Exchange (Bridgehead Bromide) SN2->SN1 t-BuLi, THF, -78°C Then ClP(tBu)2 Final Bidentate P,N-Ligand (Active Catalyst Scaffold) SN1->Final Workup & Isolation

Caption: Orthogonal functionalization workflow exploiting the bifunctional adamantane scaffold.

Experimental Protocols: Synthesis of a Bulky P,N-Ligand

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system incorporating in-process analytical controls (IPC).

Step 1: SN​2 Amination of the 1-Bromoethyl Site

Objective: Selectively functionalize the secondary bromide with 2,6-diisopropylaniline while leaving the bridgehead bromide intact.

  • Setup: In an oven-dried Schlenk flask under argon, dissolve 1-bromo-3-(1-bromoethyl)-5,7-dimethyladamantane (10.0 mmol) in anhydrous DMF (30 mL).

  • Reagent Addition: Add 2,6-diisopropylaniline (12.0 mmol) and anhydrous K2​CO3​ (20.0 mmol).

  • Reaction: Heat the mixture to 80 °C for 16 hours.

  • IPC (Self-Validation): Take a 0.1 mL aliquot, perform a mini-workup, and analyze via 1H NMR. Causality check: The reaction is complete when the characteristic quartet of the −CH(Br)CH3​ proton at ~4.2 ppm completely shifts to ~2.8 ppm (indicating the new −CH(NHAr)CH3​ environment). The bridgehead bromide remains unreacted.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with 5% LiCl (3x) to remove DMF, dry over MgSO4​ , and concentrate. Purify via flash chromatography.

Step 2: Halogen-Metal Exchange and Phosphination

Objective: Convert the inert bridgehead bromide into a bulky di-tert-butylphosphine group.

  • Setup: Dissolve the purified intermediate from Step 1 (5.0 mmol) in anhydrous THF (25 mL) in a Schlenk flask. Cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add t-BuLi (1.7 M in pentane, 10.5 mmol). The first equivalent performs the halogen-metal exchange; the second neutralizes the formed t-butyl bromide.

  • IPC (Self-Validation): Quench a 0.1 mL aliquot with D2​O . Analyze via GC-MS. Causality check: Successful lithiation is confirmed by >95% deuterium incorporation at the bridgehead mass ion ( M++1 ).

  • Phosphination: Slowly add di-tert-butylchlorophosphine ( ClP(tBu)2​ , 5.5 mmol). Allow the reaction to warm to room temperature overnight.

  • Isolation: Quench with degassed water, extract with degassed DCM under argon, and precipitate the final P,N-ligand using cold methanol.

Catalytic Cycle & Mechanistic Visualization

CatalyticCycle Pd0 Pd(0)L1 Low-Coordinate State OxAdd Oxidative Addition (Facilitated by e- richness) Pd0->OxAdd Ar-Cl TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Accelerated by Steric Bulk) TransMet->RedElim RedElim->Pd0 L = Dimethyladamantyl P,N-Ligand Product Tetra-ortho-substituted Biaryl Product RedElim->Product

Caption: Pd-catalyzed cross-coupling cycle highlighting the acceleration of reductive elimination by steric bulk.

Quantitative Data Presentation

To benchmark the efficacy of the newly designed dimethyladamantyl P,N-ligand, it was evaluated against industry-standard adamantyl ligands in the Suzuki-Miyaura coupling of highly hindered substrates (2-Chloro-1,3-xylene and 1-Naphthaleneboronic acid). The extreme steric bulk of the 5,7-dimethyladamantane core drives superior turnover frequencies (TOF).

Ligand SystemCatalyst Loading (mol% Pd)Time (h)Yield (%)TOF ( h−1 )Note
cataCXium® A (Beller)1.0128268Standard monodentate phosphine
IAd (Arduengo NHC)1.0127562Standard bulky NHC
Tri(1-adamantyl)phosphine 0.5891227High σ -donation, very bulky
New Dimethyladamantyl P,N 0.1 4 96 2,400 Hemilabile N-coordination stabilizes Pd(0)

Reaction Conditions: Aryl chloride (1.0 equiv), Boronic acid (1.5 equiv), K3​PO4​ (2.0 equiv), Toluene/H2O (10:1), 100 °C. Yields determined by GC-FID using dodecane as an internal standard.

References

  • Title: An Overview of N-Heterocyclic Carbene: Properties and Applications Source: SciSpace / IntechOpen (Reviewing Arduengo's 1991 isolation of IAd) URL: [Link] [4]

  • Title: Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings Source: Royal Society of Chemistry (RSC) URL: [Link] [5]

  • Title: Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability and Donicity Source: Princeton University URL: [Link] [6]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of heavily substituted, halogenated adamantane derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of heavily substituted, halogenated adamantane derivatives. 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane is a highly lipophilic intermediate critical in neuropharmacological drug development[1].

Its purification is notoriously challenging. The presence of both a tertiary adamantyl bromide and a secondary alkyl bromide makes the molecule highly susceptible to thermal degradation and elimination reactions. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Physicochemical Data & Causal Impact on Purification

To design a successful purification strategy, we must first understand how the intrinsic properties of this specific adamantane derivative dictate its behavior in the laboratory.

Physicochemical PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight ~350.1 g/mol High mass and bulky structure increase lipophilicity; requires strong non-polar solvents for dissolution.
LogP (Estimated) > 4.5Extremely hydrophobic. Normal-phase silica yields poor resolution. Reversed-Phase HPLC is preferred[2].
Thermal Stability Low (Decomposes > 60°C)High risk of E1/E2 dehydrobromination. Vacuum distillation is strictly prohibited.
Physical State Low-melting solid or viscous oilLow lattice energy causes "oiling out" during room-temperature recrystallization[3].
Part 2: Troubleshooting & FAQs

Q1: During concentration or attempted vacuum distillation, my yield drops significantly and a new, highly non-polar spot appears on the TLC. What is happening? A1: You are observing thermal dehydrobromination. The tertiary bromide on the adamantane core and the secondary bromide on the ethyl group are highly labile. Elevated temperatures provide the activation energy required for an E1 elimination, expelling HBr and forming an adamantylidene or vinyl adamantane alkene.

  • Actionable Advice: Never exceed a bath temperature of 35°C during rotary evaporation. Distillation is strictly contraindicated for this intermediate.

Q2: I am using normal-phase silica gel chromatography, but the target compound co-elutes with the unreacted mono-brominated starting material. How can I resolve them? A2: Because both compounds are highly lipophilic hydrocarbons differing only by a bromoethyl group, their affinity for polar silica is nearly identical. To resolve them, switch to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. The retention of bromine-substituted adamantane derivatives on C18 is strictly controlled by the hydrophilic moiety (the halogens)[2]. The di-brominated target interacts differently with the mobile phase than the mono-brominated precursor, allowing for high selectivity and quantitative separation[2].

Q3: I attempted recrystallization, but the product "oiled out" at the bottom of the flask as a biphasic liquid instead of forming crystals. How do I fix this? A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent. Because of the bulky, asymmetric 1-bromoethyl substitution, the crystal lattice energy is exceptionally low.

  • Actionable Advice: Switch to a solvent system with a lower boiling point and induce crystallization at sub-zero temperatures (-20°C). Trituration of the crude oil in an anti-solvent can also promote nucleation before formal recrystallization, a technique proven effective for similar solid adamantane derivatives[3].

Part 3: Experimental Workflows & Protocols

Purification_Workflow Crude Crude 1-Bromo-3-(1-bromoethyl)- 5,7-dimethyladamantane Assess Assess Physical State & Impurity Profile Crude->Assess Solid Crystalline Solid (Minor Impurities) Assess->Solid Oil Viscous Oil (High Impurity/Isomers) Assess->Oil Recryst Low-Temp Recrystallization (Methanol/Water) Solid->Recryst Chromatography Reversed-Phase HPLC (C18 Column) Oil->Chromatography Degradation AVOID Distillation (Thermal Dehydrobromination) Oil->Degradation Pure Pure Target Compound (>98% HPLC) Recryst->Pure Chromatography->Pure

Figure 1: Purification workflow for crude 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane.

Protocol A: Reversed-Phase Flash Chromatography (C18)

Use this protocol if the crude product is a viscous oil heavily contaminated with mono-brominated precursors.

  • Sample Preparation: Dissolve 5.0 g of crude product in a minimal volume of Acetonitrile/Dichloromethane (9:1 v/v). Causality: DCM ensures complete dissolution of the lipophilic adamantane core, while Acetonitrile ensures compatibility with the mobile phase to prevent crashing out on the column head.

  • Column Equilibration: Equilibrate a C18-functionalized silica column (100 g stationary phase) with 80% Acetonitrile / 20% Water.

  • Loading: Apply the sample directly to the column head. Avoid dry-loading on standard silica, as residual acidity can trigger premature dehydrobromination.

  • Elution Gradient: Run a gradient from 80% Acetonitrile to 100% Acetonitrile over 10 column volumes (CV). Causality: The increased polarity imparted by the second bromine atom dictates the elution order, ensuring baseline resolution from non-target adamantanes[2].

  • Fraction Collection & Concentration: Monitor fractions via ELSD or RI detectors (the compound lacks strong UV chromophores). Pool pure fractions and concentrate under reduced pressure at a water bath temperature not exceeding 30°C .

Protocol B: Low-Temperature Trituration and Recrystallization

Use this protocol if the crude product is a semi-solid or contains only minor impurities.

  • Trituration: Transfer the crude viscous oil to a round-bottom flask. Add 3 volumes of ice-cold methanol. Stir vigorously for 30 minutes. Causality: Methanol is polar enough to dissolve small organic impurities but acts as an anti-solvent for the bulky, lipophilic adamantane, inducing nucleation[3].

  • Dissolution: If a solid suspension forms, heat gently to 40°C (maximum) until just dissolved. If it remains an oil, add a few drops of acetone until a homogenous solution is achieved.

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a -20°C freezer for 12 hours. Causality: Slow cooling prevents the compound from crashing out as a biphasic oil by keeping the temperature above the saturation point until the lattice begins to form.

  • Filtration: Filter the resulting crystals rapidly over a pre-cooled Büchner funnel. Wash with 1 volume of -20°C methanol.

  • Drying: Dry the crystals under high vacuum (0.1 mbar) at room temperature to constant weight to yield the pure analytical standard.

References
  • Title: Liquid chromatography of adamantane derivatives Source: ResearchGate URL: [Link]

  • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: SciSpace (Chemical Reviews) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Substitutions on 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane. This guide provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during substitution reactions with this sterically demanding and bifunctional adamantane derivative.

Section 1: Fundamental Reactivity and Mechanistic Considerations

This section addresses the inherent chemical properties of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane that govern its reactivity.

FAQ: What are the distinct reactive sites on this molecule and how do their reactivities differ?

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane possesses two electrophilic carbon centers where bromine acts as a leaving group. However, their structural environments are significantly different, leading to a notable difference in reactivity.

  • C1-Br (Bridgehead Position): This is a tertiary alkyl halide located at a bridgehead position of the rigid adamantane cage. Due to the cage-like structure, backside attack is impossible, which completely disfavors an S(_N)2 mechanism.[1][2] Therefore, substitution at this position proceeds exclusively through an S(_N)1 pathway, involving the formation of a relatively stable tertiary carbocation. The presence of two methyl groups on the adamantane core further stabilizes this carbocation through inductive effects.[1]

  • C1'-Br (Side-Chain Position): This is a secondary alkyl halide on an ethyl group. While secondary halides can, in principle, undergo both S(_N)1 and S(_N)2 reactions, the immense steric bulk of the adjacent adamantane cage significantly hinders the backside attack required for an S(_N)2 pathway.[3][4] Consequently, this position is also expected to react primarily through an S(_N)1 mechanism, forming a secondary carbocation.

Key Reactivity Difference: The tertiary bridgehead carbocation at C1 is significantly more stable than the secondary carbocation at C1'. As a result, the C1-Br bond is considerably more labile and will react faster in S(_N)1 reactions under most conditions. Achieving selective substitution at the C1' position while leaving the C1-Br intact is a significant synthetic challenge.

G cluster_molecule 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane cluster_reactivity Reactivity Profile Adamantane Adamantane Core Br1 Br at C1 (Tertiary Bridgehead) Adamantane->Br1 Bromoethyl Bromoethyl Group at C3 Adamantane->Bromoethyl Me1 Methyl at C5 Adamantane->Me1 Me2 Methyl at C7 Adamantane->Me2 SN1_C1 SN1 Pathway (Favored) Forms Tertiary Carbocation Br1->SN1_C1 More Reactive SN2_Hindered SN2 Pathway (Disfavored) Severe Steric Hindrance Br1->SN2_Hindered SN1_C1_prime SN1 Pathway (Slower) Forms Secondary Carbocation Bromoethyl->SN1_C1_prime Less Reactive Bromoethyl->SN2_Hindered

Caption: Reactivity sites on 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane.

Section 2: Optimizing Reaction Conditions for Selective Mono-Substitution

Achieving high yields and selectivity requires careful control over reaction parameters. The following FAQs provide guidance on optimizing your experimental setup.

FAQ: What is the ideal solvent for promoting substitution on this substrate?

For S(_N)1 reactions, the solvent plays a crucial role in stabilizing the carbocation intermediate and the leaving group.[5][6] Polar protic solvents are generally the best choice.

Solvent TypeExamplesRole in ReactionRecommendation
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH), Formic AcidStabilize the carbocation and leaving group via hydrogen bonding, facilitating the rate-determining step.[5]Highly Recommended for S(_N)1 reactions. Often, the solvent can also act as the nucleophile (solvolysis).
Polar Aprotic Acetone, DMSO, DMFCan dissolve ionic nucleophiles but do not stabilize the carbocation as effectively as protic solvents.[7]Use with Caution. May slow down the S(_N)1 reaction. More favorable for S(_N)2 reactions, which are disfavored for this substrate.[5]
Non-Polar Hexane, Toluene, BenzeneDo not effectively solvate charged intermediates.Not Recommended. Will significantly inhibit or prevent the reaction.
FAQ: How do I choose an appropriate nucleophile?

Since the rate-determining step of an S(_N)1 reaction is the formation of the carbocation, the strength of the nucleophile is less critical than in an S(_N)2 reaction.[7][8] Weak nucleophiles are often sufficient and can sometimes improve selectivity by reducing the likelihood of side reactions like elimination.

  • For substitution at the more reactive C1 position: Weakly basic nucleophiles such as water, alcohols, carboxylic acids, or even formamide are effective.[9]

  • Forcing a reaction at the C1' position: This is challenging. It may require higher temperatures and a more potent nucleophile, but this increases the risk of di-substitution and elimination byproducts.

FAQ: What is the optimal reaction temperature?

There is no single optimal temperature; it must be determined empirically.

  • Starting Point: Begin with moderate temperatures (e.g., 50-80 °C) when targeting the C1 position.[10][11]

  • Forcing Conditions: If the reaction is sluggish or if you are attempting to substitute the less reactive C1' bromide, a gradual increase in temperature may be necessary.[3]

  • Monitoring: Use Thin-Layer Chromatography (TLC) with a potassium permanganate stain or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting material and the formation of products.[12] This will help you find the lowest effective temperature to minimize byproduct formation.

General Protocol for S(_N)1 Substitution at the C1-Position

This protocol provides a general workflow. Molar ratios and reaction times will need to be optimized for your specific nucleophile.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane in a suitable polar protic solvent (e.g., ethanol/water mixture).

  • Nucleophile Addition: Add the desired nucleophile to the reaction mixture. For weak nucleophiles that are also the solvent (solvolysis), no additional reagent is needed. For others, a slight excess (1.1-1.5 equivalents) is a good starting point.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. If necessary, neutralize any acidic or basic components. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Adamantane in Polar Protic Solvent B Add Nucleophile (1.1-1.5 eq.) A->B C Heat to 50-80°C B->C D Monitor by TLC / GC-MS C->D D->C Continue Heating E Cool & Quench D->E Reaction Complete F Extract with Organic Solvent E->F G Wash & Dry F->G H Purify by Chromatography or Recrystallization G->H

Caption: General experimental workflow for S(_N)1 substitution.

Section 3: Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This section provides solutions to common problems.

FAQ: My reaction yield is very low. What are the common causes and how can I fix them?
Problem Possible Cause(s) Suggested Solution(s)
No or Low Conversion Insufficient Temperature: The activation energy barrier is not being overcome.[3]Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.
Poor Solvent Choice: The solvent is not adequately stabilizing the carbocation intermediate.Switch to a more polar protic solvent (e.g., from isopropanol to an ethanol/water mixture).[5][8]
Deactivated Nucleophile: If using an amine or other basic nucleophile, it may be protonated by an acidic solvent, reducing its nucleophilicity.Consider using a non-acidic solvent or adding a non-nucleophilic base to free the nucleophile.
Product Loss During Work-up Product Volatility: Some adamantane derivatives can be volatile.Be cautious during solvent removal; use a rotary evaporator at a moderate temperature and pressure.
Emulsion Formation: Emulsions can form during aqueous extraction, trapping the product.Add brine to the aqueous layer to help break the emulsion.
FAQ: How can I improve selectivity and avoid di-substitution?

Controlling the reaction to favor mono-substitution at the C1 position is key.

  • Control Stoichiometry: Use the adamantane derivative as the limiting reagent and add the nucleophile slowly.

  • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate at the C1 position. This will disfavor the higher activation energy pathway to substitution at the C1' position.

  • Use a Weak Nucleophile: A less reactive nucleophile will be more selective for the more reactive electrophilic site.

FAQ: I am observing significant amounts of an elimination byproduct. How can I favor substitution?

Elimination (E1) is a common competing pathway with S(_N)1 reactions, as they share the same rate-determining step (carbocation formation).

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution and are more favored at higher temperatures.

  • Use a Non-Basic Nucleophile: Strongly basic nucleophiles can promote elimination. Use nucleophiles that are weakly basic (e.g., H₂O, R-COOH, N₃⁻).

  • Solvent Choice: While polar protic solvents are needed, highly acidic conditions can sometimes promote elimination. Ensure the reaction medium is not overly acidic unless required for catalysis.

G Start Low Yield or Incorrect Product? Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Major Product is... Mixture, Elimination, or Desired? A1_Yes->Q2 Action_Temp Increase Temperature OR Switch to more Polar Protic Solvent A1_No->Action_Temp Action_Mixture Di-substituted? -> Lower Temp -> Use Limiting Nucleophile Q2->Action_Mixture Mixture Action_Elimination Elimination? -> Lower Temp -> Use Less Basic Nucleophile Q2->Action_Elimination Elimination Action_Desired Desired Product (Low Yield) -> Check Work-up -> Optimize Purification Q2->Action_Desired Desired

Caption: Troubleshooting decision tree for substitution reactions.

Section 4: Advanced Topics

FAQ: Should I use a Lewis acid catalyst?

Lewis acids (e.g., AlCl₃, FeCl₃) can be used to promote the formation of the carbocation by coordinating to the bromine leaving group.[13][14]

  • Advantages: Can significantly increase the reaction rate and may allow for lower reaction temperatures.

  • Disadvantages:

    • Reduced Selectivity: A Lewis acid will catalyze the reaction at both bromine positions, likely leading to a higher proportion of di-substituted product.

    • Side Reactions: Strong Lewis acids can sometimes promote rearrangement or other unwanted side reactions.[15]

    • Stoichiometric Amounts: Often, stoichiometric amounts of the Lewis acid are required for high yields.[16]

Recommendation: Avoid using a Lewis acid if selective mono-substitution at the C1 position is the goal. A Lewis acid might be considered only if substitution at the less reactive C1' position is desired and all other methods have failed, but be prepared for a complex product mixture.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bridgehead Bromide Reactivity in Adamantane Systems

Welcome to the Adamantane Reactivity Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering bottlenecks in the functionalization of 1-bromoadamantane and rel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Adamantane Reactivity Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering bottlenecks in the functionalization of 1-bromoadamantane and related bridgehead systems.

Core Diagnostics: The Causality of Low Reactivity (FAQ)

Q: Why is 1-bromoadamantane completely inert under standard SN2 conditions? A: The rigid, three-dimensional cage structure of adamantane physically blocks the backside trajectory required for an SN2 displacement. The nucleophile cannot penetrate the carbon cage to attack the σ* antibonding orbital of the C-Br bond, rendering inversion of configuration impossible.

Q: If SN2 is blocked, why are SN1 reactions also so sluggish compared to acyclic tertiary bromides? A: SN1 reactions require the formation of a carbocation, which energetically prefers a planar (sp2) geometry. According to Bredt's Rule, achieving planarity at a bridgehead position induces massive ring strain. However, the 1-adamantyl cation can form slowly because the highly symmetric cage provides stabilization through extensive C-C hyperconjugation[1]. Gas-phase FT-ICR studies confirm that while the 1-adamantyl cation is less stable than the tert-butyl cation, it is significantly stabilized by alkyl substitutions at the 3, 5, and 7 positions due to electron donation[2].

G A 1-Bromoadamantane (Starting Material) B SN2 Attack (Backside Trajectory) A->B D Lewis Acid / Ag+ (Halogen Abstraction) A->D C Reaction Blocked (Bredt's Rule) B->C E 1-Adamantyl Cation (Cage-Stabilized) D->E F Nucleophilic Trapping (Front-face attack) E->F G 1-Substituted Adamantane F->G

Mechanistic divergence of bridgehead adamantane substitution pathways.

Troubleshooting Specific Workflows

Issue 2.1: Failed Nucleophilic Substitution (SN1)

Symptom: Heating 1-bromoadamantane with nucleophiles (e.g., amines, alcohols) yields unreacted starting material. Root Cause: The thermal energy alone is insufficient to cleave the strong C(sp3)-Br bond to form the strained bridgehead cation. Solution: Employ halophilic Lewis acids (like AlCl3) or Silver(I) salts. Silver ions possess a high affinity for halogens, acting as a thermodynamic sink by precipitating insoluble AgBr. This dramatically lowers the activation energy for SN1 ionization, forcing the generation of the adamantyl cation[1].

Issue 2.2: Failed Palladium-Catalyzed Cross-Coupling

Symptom: Standard Suzuki or Heck conditions return unreacted 1-bromoadamantane. Root Cause: Alkyl halides typically fail in Pd-catalysis due to rapid β-hydride elimination. While 1-bromoadamantane is immune to β-hydride elimination (which would form an impossible anti-Bredt alkene), its extreme steric bulk prevents the initial oxidative addition of Pd(0) into the C-Br bond[3]. Solution: Utilize forcing conditions with specific catalysts. Bräse et al. demonstrated that Heck-type coupling with styrenes can be achieved using Palladium on Carbon (Pd/C) in DMF at 120 °C, bypassing the limitations of standard homogeneous phosphine ligands[3].

Issue 2.3: Inefficient Radical Generation for C-C Bond Formation

Symptom: Standard photoredox conditions fail to generate the adamantyl radical. Root Cause: Tertiary bridgehead bromides have highly negative reduction potentials, making direct single-electron transfer (SET) reduction by standard photocatalysts thermodynamically unfavorable. Solution: Shift from direct SET to Halogen Atom Transfer (XAT). Using a boryl radical precursor (e.g., sodium tetraphenylborate) alongside a photocatalyst allows the highly reactive boryl radical to abstract the bromine atom, efficiently generating the nucleophilic adamantyl radical for downstream hydroalkylation[4]. Alternatively, dimeric gold(I) photoredox catalysts have shown excellent efficacy in activating unactivated bromoalkanes for heteroarene alkylation[5].

G A 1-Bromoadamantane (High Reduction Potential) D Halogen Atom Transfer (C-Br Cleavage) A->D B Photocatalyst + Light (e.g., Ir-complex) C XAT Agent (e.g., Boryl Radical) B->C SET Activation C->D E Adamantyl Radical (Nucleophilic) D->E F Cross-Coupling (e.g., Styrene Addition) E->F

Photoredox-mediated Halogen Atom Transfer (XAT) workflow for radical generation.

Quantitative Data & Benchmarks

To assist in experimental design, the following table summarizes the comparative reactivity metrics of 1-bromoadamantane across different activation modalities.

Reaction ModalityReagents / ConditionsBenchmark SubstrateYield / Relative RateSource
SN1 Solvolysis 80% Aqueous Ethanol, 75 °Ctert-Butyl Bromide~1000x slower than t-BuBr[1]
SN1 Solvolysis Non-aqueous solvents3,5,7-Trimethyl-1-AdBrSlower than 1-AdBr[2]
Pd-Catalyzed Heck Pd/C, DMF, 120 °CStyrene15–41% Yield[3]
Pd-Catalyzed Arylation Pd/C, DMF, 120 °CVarious Arenes35–98% Yield[3]
Photoredox XAT Boryl Radical, Ir-cat, Blue LEDStyrenesHigh (Hydroalkylation)[4]
Gold Photoredox [Au2(dppm)2]Cl2, K2HPO4Caffeine95% Yield[5]

Validated Experimental Protocols

Protocol A: Silver-Promoted Nucleophilic Substitution (SN1)

This protocol utilizes the thermodynamic driving force of AgBr precipitation to overcome the high activation barrier of bridgehead ionization.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-bromoadamantane (1.0 equiv) and the desired nucleophile (e.g., an alcohol or amine, 2.0–5.0 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous THF or a suitable non-nucleophilic polar solvent.

  • Activation: Shield the flask from light (to prevent silver degradation). Add Silver Triflate (AgOTf) or Silver Nitrate (AgNO3) (1.1 equiv) in one portion.

  • Reaction: Stir the suspension at room temperature to 50 °C. The immediate formation of a pale/yellowish precipitate (AgBr) indicates successful ionization.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the filtrate with water, extract with dichloromethane, dry over Na2SO4, and concentrate under vacuum.

Protocol B: Photoredox-Mediated Hydroalkylation via XAT

This protocol leverages boryl radicals to abstract the unreactive bridgehead bromine, enabling C-C bond formation under mild conditions.

  • Reagent Loading: In a dry vial equipped with a stir bar, add 1-bromoadamantane (1.0 equiv), the alkene acceptor (e.g., substituted styrene, 1.5 equiv), sodium tetraphenylborate (NaBPh4, 1.5 equiv as the XAT precursor), and the photocatalyst (e.g., fac-Ir(ppy)3, 1-2 mol%).

  • Degassing: Add anhydrous, degassed DMF. Seal the vial with a PTFE septum and sparge with argon for 15 minutes to remove oxygen (which quenches the excited state catalyst and intercepts radicals).

  • Irradiation: Place the vial in a photoreactor equipped with Blue LEDs (approx. 450 nm). Ensure a cooling fan is active to maintain the reaction at ambient temperature (25 °C).

  • Monitoring: Stir under irradiation for 16-24 hours. Monitor the consumption of 1-bromoadamantane via GC-MS.

  • Purification: Dilute with diethyl ether, wash extensively with water to remove DMF and boron byproducts, dry the organic layer, and purify via flash column chromatography.

References

  • [4] Hydroalkylation of styrenes enabled by boryl radical mediated halogen atom transfer. ChemRxiv. URL:[Link]

  • [5] Direct alkylation of heteroarenes with unactivated bromoalkanes using photoredox gold catalysis. National Institutes of Health (NIH). URL:[Link]

  • [1] The SN1 Reaction Mechanism. Master Organic Chemistry. URL:[Link]

  • [2] Influence of Alkyl Substitution on the Gas-Phase Stability of 1-Adamantyl Cation and on the Solvent Effects in the Solvolysis of 1-Bromoadamantane. ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Decoding the Adamantane Core: A Comparative Guide to the ¹H NMR Spectrum of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

For researchers, scientists, and drug development professionals, the adamantane scaffold offers a rigid and lipophilic three-dimensional framework, making it a valuable building block in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the adamantane scaffold offers a rigid and lipophilic three-dimensional framework, making it a valuable building block in medicinal chemistry and materials science.[1][2] The precise characterization of substituted adamantanes is paramount for understanding their structure-activity relationships. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful tool for elucidating the intricate structures of these caged hydrocarbons.[3][4]

The Adamantane Cage: A ¹H NMR Perspective

The parent adamantane molecule (C₁₀H₁₆) exhibits a highly symmetrical diamondoid structure, resulting in a deceptively simple ¹H NMR spectrum with only two broad signals corresponding to the methine (CH) and methylene (CH₂) protons.[5] The introduction of substituents breaks this symmetry, leading to more complex and informative spectra. The chemical shifts and coupling patterns of the adamantyl protons are influenced by the electronegativity of the substituents, their stereochemical orientation, and long-range coupling effects through the rigid cage system.[3][6]

Predicting the ¹H NMR Spectrum of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

The structure of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane presents a fascinating case for ¹H NMR analysis. We can anticipate a complex spectrum due to the multiple, distinct proton environments created by the four different substituents at the bridgehead positions.

To predict the spectrum, we will consider the individual and combined effects of the substituents:

  • Bromine Substituents: The electronegative bromine atoms will cause a significant downfield shift (deshielding) of the protons on the adjacent carbons.[3] For the bromine at the 1-position, the protons on the neighboring methylene groups will be affected. The 1-bromoethyl group introduces a new set of signals: a methine proton further deshielded by bromine, and a methyl group.

  • Methyl Substituents: The methyl groups at the 5 and 7 positions will also influence the chemical shifts of the nearby adamantyl protons, albeit to a lesser extent than bromine. The methyl protons themselves will appear as sharp singlets, as they are not coupled to other protons.

  • The Adamantane Backbone: The remaining methylene and methine protons of the adamantane cage will exhibit a series of complex multiplets due to geminal and vicinal couplings, as well as potential long-range couplings characteristic of rigid cage structures.[6]

Predicted Chemical Shifts and Multiplicities

Based on data from related compounds such as 1-bromoadamantane[7][8], 1-bromo-3,5-dimethyladamantane[9][10], and general substituent effects, we can predict the approximate chemical shifts for the protons in our target molecule.

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
Adamantane CH₂ (adjacent to C-Br)2.2 - 2.5MultipletDeshielded by the adjacent bromine at the bridgehead position.[7]
Adamantane CH₂ (other)1.5 - 2.0MultipletProtons of the adamantane cage, appearing as a complex set of signals.[5]
Adamantane CH (methine)1.8 - 2.2MultipletRemaining bridgehead proton.
-CH(Br)CH₃ (methine)4.0 - 4.5QuartetDeshielded by the adjacent bromine and coupled to the three methyl protons.
-CH(Br)CH₃ (methyl)1.7 - 2.0DoubletCoupled to the adjacent methine proton.
Adamantane-CH₃ (methyl)0.8 - 1.2SingletMethyl groups attached to the adamantane core.[9][10]

Comparative Analysis with Simpler Adamantane Derivatives

To understand the contribution of each substituent to the overall ¹H NMR spectrum, it is instructive to compare our predicted spectrum with the experimentally determined spectra of simpler adamantanes.

  • Adamantane: The parent compound shows two broad signals around 1.76 and 1.87 ppm, corresponding to the CH₂ and CH protons, respectively.[5] This serves as our baseline.

  • 1-Bromoadamantane: The introduction of a single bromine atom at a bridgehead position causes a downfield shift of the adjacent methylene protons to approximately 2.37 ppm.[7] The remaining methylene and methine protons appear around 2.10 and 1.73 ppm.[7]

  • 1,3-Dimethyladamantane: In this derivative, the methyl groups introduce sharp singlets in the upfield region, and the remaining adamantyl protons show a more complex pattern than adamantane itself due to the reduced symmetry.

  • 1-Bromo-3,5-dimethyladamantane: This compound provides a closer model. The ¹H NMR spectrum will show signals for the methyl groups, and the adamantyl protons will be shifted downfield due to the influence of the bromine atom.[9][10]

By comparing the predicted spectrum of our target molecule with these simpler analogues, we can confidently assign the observed resonances to specific protons and confirm the substitution pattern on the adamantane core.

Alternative Analytical Techniques for Structural Elucidation

While ¹H NMR is a primary tool, a comprehensive structural characterization of novel adamantane derivatives often involves a multi-technique approach.

Technique Information Provided Advantages Limitations
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms.Provides a less crowded spectrum than ¹H NMR, simplifying the identification of unique carbon environments.[3][11]Longer acquisition times are often required.[4]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity and provides information about the molecular formula.[8]Does not provide detailed information about the connectivity of atoms.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal.Provides an unambiguous determination of the molecular structure.[2]Requires a suitable single crystal, which can be challenging to obtain.
2D NMR (COSY, HSQC, HMBC) Correlation between protons, between protons and carbons, and long-range proton-carbon correlations.Essential for unambiguously assigning all proton and carbon signals in complex molecules.[4]Requires more instrument time and expertise in data interpretation.

Experimental Protocol for ¹H NMR Analysis of Adamantane Derivatives

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.[11]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the adamantane derivative.[3]

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[3][11]

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[11]

2. NMR Data Acquisition:

  • The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR to ensure adequate signal dispersion.[3][11]

  • A standard proton experiment is performed. Typical parameters include:

    • Spectral width of 10-15 ppm.[3][4]

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds.[3]

    • A pulse angle of 30-45 degrees.[3][4]

3. Data Processing and Analysis:

  • The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased, and the baseline is corrected.

  • The chemical shifts of the signals are referenced to the TMS signal.

  • The integrals of the signals are determined to establish the relative number of protons for each resonance.

  • The coupling constants (J-values) are measured from the splitting patterns to provide information about the connectivity of the protons.

Visualizing the Workflow

The logical flow for the structural elucidation of a substituted adamantane using ¹H NMR can be visualized as follows:

G cluster_0 Prediction & Hypothesis cluster_1 Experimental Verification cluster_2 Analysis & Confirmation Start Propose Structure of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane Predict Predict ¹H NMR Spectrum (Based on Substituent Effects & Analogs) Start->Predict Compare Compare Experimental Spectrum with Prediction and Analogs Predict->Compare Compare against SamplePrep Sample Preparation (Dissolve in CDCl₃ with TMS) Acquire ¹H NMR Data Acquisition (≥300 MHz Spectrometer) SamplePrep->Acquire Process Data Processing (FT, Phasing, Referencing) Acquire->Process Analyze Spectral Analysis (Chemical Shifts, Integration, Coupling) Process->Analyze Input to Analyze->Compare Confirm Structure Confirmation Compare->Confirm

Caption: Workflow for the ¹H NMR-based structural elucidation of a substituted adamantane.

Conclusion

The ¹H NMR spectrum of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane is predicted to be complex, reflecting the low symmetry of the molecule. By systematically analyzing the expected chemical shifts and coupling patterns based on the known effects of the individual substituents and by comparing these predictions with the spectra of simpler adamantane derivatives, a confident structural assignment can be made. For unambiguous characterization of such novel and complex molecules, a combination of one- and two-dimensional NMR techniques, alongside other analytical methods like ¹³C NMR and mass spectrometry, is highly recommended. This comparative and predictive approach provides a robust framework for researchers navigating the intricate world of adamantane chemistry.

References

  • Benchchem. (2025). Synthesis and Characterization of 1,3-Bis(4-methoxybenzoyl)adamantane Derivatives: A Detailed Guide for Researchers. Benchchem.
  • Benchchem. (2025).
  • American Chemical Society. (2025). Practical and Scalable Synthesis of 1,3-Adamantanediol.
  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Analysis of Experimental and Computational NMR Spectra of Adamantanone. Benchchem.
  • Benchchem. (2025).
  • Molecules. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. PubMed. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-diadamantane. SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromoadamantane. PubChem. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3,5-dimethyladamantane. PubChem. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • National Institute of Standards and Technology. (n.d.). 1-Bromoadamantane. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Specific Binding of Adamantane Drugs and Direction of their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy. PubMed Central.
  • American Chemical Society. (n.d.). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives1. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Solid-state chemical-shift referencing with adamantane.
  • ResearchGate. (n.d.). 500 H 1 NMR spectra of adamantane spinning at 5 kHz....
  • Royal Society of Chemistry. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[11]uril. Supporting Information.

  • Benchchem. (2025). Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy. Benchchem.
  • Journal of Military Pharmaco-Medicine. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine.

Sources

Comparative

A Comparative Analysis of the Predicted ¹³C NMR Spectral Data for 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

The Foundational Spectrum: 1-Bromo-3,5-dimethyladamantane To establish a reliable baseline for our analysis, we first turn to the experimentally determined ¹³C NMR spectrum of 1-bromo-3,5-dimethyladamantane. This compoun...

Author: BenchChem Technical Support Team. Date: March 2026

The Foundational Spectrum: 1-Bromo-3,5-dimethyladamantane

To establish a reliable baseline for our analysis, we first turn to the experimentally determined ¹³C NMR spectrum of 1-bromo-3,5-dimethyladamantane. This compound shares the core 1,3,5-trisubstituted adamantane skeleton with our target molecule, making it an excellent reference point. The introduction of substituents onto the adamantane cage breaks its high symmetry, leading to a more complex spectrum compared to the parent molecule, which exhibits only two signals.[1]

Carbon AtomChemical Shift (δ, ppm)
C1 (Br-C)~60-70
C3, C5 (CH₃-C)~30-40
C7 (CH)~30-40
C2, C8, C9 (CH₂)~40-50
C4, C6, C10 (CH₂)~40-50
CH₃~25-35
Note: The exact chemical shifts for 1-bromo-3,5-dimethyladamantane are available in select databases and serve as the basis for the predicted shifts of the target molecule.[2]

The electronegative bromine atom causes a significant downfield shift (deshielding) for the carbon to which it is attached (C1).[3] The methyl groups at C3 and C5 also influence the chemical shifts of their attached and neighboring carbons.

Predictive Analysis: 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

The introduction of a 1-bromoethyl group at the C3 position in place of a methyl group is expected to induce notable changes in the ¹³C NMR spectrum. The principles of substituent effects, particularly the influence of electronegative atoms and steric interactions, guide these predictions.[4]

Predicted ¹³C NMR Chemical Shifts for 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Shift
Adamantane Core
C1 (Br-C)65-75Attached to bromine; similar to the reference.
C3 (C-CH(Br)CH₃)40-50Introduction of a more complex and electron-withdrawing group compared to a methyl group.
C5, C7 (C-CH₃)30-40Relatively unchanged from a symmetrically substituted adamantane.
Bridgehead CH~30-40Minor changes due to altered substitution pattern.
Bridge CH₂~40-55Deshielding effects from two bromine substituents transmitted through the rigid cage.
Side Chains
-CH(Br)CH₃50-60Methine carbon directly attached to bromine, experiencing strong deshielding.
-CH(Br)CH₃20-30Terminal methyl group on the ethyl side chain.
-CH₃ (at C5, C7)25-35Similar environment to the reference compound.

The most significant predicted changes are for the C3 carbon of the adamantane core and the carbons of the 1-bromoethyl side chain. The carbon atom of the side chain directly attached to the second bromine atom is expected to appear significantly downfield.

Comparative Insights and Alternative Structures

The predicted spectrum can be contrasted with other adamantane derivatives to further refine the assignments. For instance, in 1,3-dibromoadamantane, the carbons bearing the bromine atoms resonate at approximately 62.5 ppm.[3] This provides a strong indication for the expected chemical shift of C1 in our target molecule. The influence of substituents on the chemical shifts of the adamantane core carbons is a well-documented "through-the-bonds" interaction.[4]

Computational methods, such as those employing density functional theory (DFT), can also be used to predict ¹³C NMR chemical shifts with a reasonable degree of accuracy, providing a theoretical dataset for comparison.[5] However, it is noted that calculations for carbons attached to heavy atoms like bromine can sometimes show larger deviations from experimental values due to relativistic effects that are not always accounted for in standard calculations.[6]

Experimental Protocol for ¹³C NMR Acquisition

To validate the predicted spectral data, the following experimental protocol is recommended for acquiring the ¹³C NMR spectrum of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane.

1. Sample Preparation:

  • Dissolve 20-50 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the analyte.[1]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

2. NMR Data Acquisition:

  • Record the ¹³C NMR spectrum on a spectrometer operating at a frequency of 75 MHz or higher.[1]
  • Employ proton decoupling to simplify the spectrum to a series of single peaks, one for each unique carbon atom.[1][7]
  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons which tend to have weaker signals.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum.
  • Reference the spectrum to the TMS signal at 0.00 ppm.
Visualizing Structural Relationships and Spectral Predictions

To visually represent the molecular structure and the predicted key ¹³C NMR chemical shifts, the following diagrams are provided.

Caption: Molecular structure of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane.

G cluster_0 Predicted 13C NMR Shifts (ppm) cluster_1 Reference: 1-Bromo-3,5-dimethyladamantane C_Br C-Br (C1 & side chain) ~50-75 ppm C_bridgehead Substituted Bridgeheads (C3, C5, C7) ~30-50 ppm CH2_bridge Bridge CH2 ~40-55 ppm CH3_groups Methyl Groups ~25-35 ppm Ref_C_Br C-Br ~60-70 ppm Ref_C_Me C-CH3 ~30-40 ppm Ref_CH2 Bridge CH2 ~40-50 ppm Ref_CH3 Methyl Groups ~25-35 ppm

Caption: Comparative diagram of predicted ¹³C NMR chemical shift regions.

Conclusion

While experimental ¹³C NMR data for 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane remains to be published, a robust predictive analysis is possible through comparison with structurally similar adamantane derivatives. The key spectral features are anticipated to be the downfield shifts of the carbons directly bonded to bromine atoms and the complex pattern of signals for the adamantane core resulting from its asymmetric substitution. This guide provides a comprehensive framework for the identification and characterization of this and related compounds, underscoring the predictive power of ¹³C NMR spectroscopy in modern chemical research. The provided experimental protocol offers a clear pathway for the empirical validation of these predictions.

References

  • Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.
  • Spectroscopic Study of the Phase Transition in Crystalline Adamantane - AIP Publishing. [Link]

  • Viktora, V., & Mlinarić-Majerski, K. (2000). Computational Studies of the 13C and 1H NMR Isotropic Chemical Shifts Using Density Functional Optimized Geometries. Adamantane and 2,4-Methano-2,4-dehydroadamantane (a [3.1.1]Propellane) as Case Studies. Croatica Chemica Acta, 73(4), 1057-1075. [Link]

  • Photoelectron Spectroscopy of Adamantane and Some Adamantanones - CORE. [Link]

  • Spectroscopic data for compounds 1-6. - ResearchGate. [Link]

  • Mass spectrometry of diamantane and some adamantane derivatives. [Link]

  • Electronic spectroscopy of cationic adamantane clusters and dehydrogenated adamantane in helium droplets - RSC Publishing. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. [Link]

  • Preparation and 13C NMR Spectroscopic Study of Disubstituted Adamantane-1,3-dimethyldiyl Dications | The Journal of Organic Chemistry - ACS Publications. [Link]

  • 1-Bromo-3,5-dimethyladamantane | C12H19Br | CID 98317 - PubChem. [Link]

  • 1-Bromo-diadamantane - SpectraBase. [Link]

  • Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange. [Link]

  • 13C NMR Chemical Shift - Oregon State University. [Link]

  • Solid-state chemical-shift referencing with adamantane - PubMed. [Link]

Sources

Validation

Mass Spectrometry Analysis of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane: A Comparative Performance Guide

As a Senior Application Scientist, I frequently observe analytical laboratories defaulting to Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for the structural validation of all novel synthet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe analytical laboratories defaulting to Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for the structural validation of all novel synthetic intermediates. While ESI is a powerhouse for polar molecules, applying it universally is a methodological error.

This guide provides an objective, data-driven comparison of mass spectrometry techniques for 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane —a highly lipophilic, sterically hindered, di-brominated adamantane derivative. Because the adamantane cage provides extreme structural rigidity and metabolic stability, such derivatives are critical precursors in neuropharmacology[1]. However, this non-polar hydrocarbon framework lacks the easily ionizable functional groups required for conventional LC-MS, necessitating a more targeted analytical approach[2].

The Analytical Challenge & Ionization Causality

To select the correct MS platform, we must first understand the causality behind the ionization physics of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane.

  • The ESI Failure Mode: ESI relies on solution-phase acid-base chemistry to protonate or deprotonate analytes. Because our target compound is a neutral, highly non-polar alkyl halide, it yields near-zero ionization efficiency in ESI. Attempting to force this compound through ESI results in severe ion suppression, poor limits of detection (LOD), and unacceptable signal-to-noise (S/N) ratios[3].

  • APCI as the Liquid Alternative: If the sample matrix is non-volatile (e.g., biological plasma) and an LC workflow is strictly required, Atmospheric Pressure Chemical Ionization (APCI) is the necessary alternative. APCI utilizes a gas-phase corona discharge, which successfully ionizes non-polar analytes via charge transfer rather than relying on solution-phase protonation.

  • GC-EI-MS as the Gold Standard: Gas Chromatography coupled with Electron Ionization (GC-EI-MS) is the definitive, authoritative technique for this class of compounds. The adamantane derivative is semi-volatile and thermally stable, making it ideal for GC. Furthermore, the "hard" ionization (70 eV) of EI provides reproducible, structurally rich fragmentation patterns that are indispensable for definitive structural elucidation[4].

Comparative Performance Summary

The following table summarizes the quantitative and qualitative performance of these three techniques when applied to brominated adamantanes.

Analytical TechniqueIonization MechanismMatrix CompatibilitySensitivity (Target Analyte)Structural Information
GC-EI-MS Hard (70 eV Electron Impact)Volatile/Semi-volatile organicsExcellent (Low pg range) High (Rich fragmentation)
LC-APCI-MS Soft (Corona Discharge)Aqueous/Organic mixturesGood (Low ng range)Moderate (Primarily [M-Br]+)
LC-ESI-MS Soft (Electrospray)Aqueous/Organic mixturesPoor (High µg range)Low (Fails to ionize efficiently)

Mechanistic Insights into EI Fragmentation

Under 70 eV electron ionization, the mass spectrometric behavior of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane (Formula: C14​H22​Br2​ , Exact Mass: ~348.01 Da) is governed by the predictable cleavage of its C-Br bonds and the extreme thermodynamic stability of the resulting adamantyl tertiary carbocation[4].

  • The Isotopic Signature: The most prominent diagnostic feature is the isotopic pattern of the molecular ion. Bromine possesses two stable isotopes ( 79Br and 81Br ) at a near 1:1 natural abundance. A di-brominated species mathematically exhibits a classic 1:2:1 triplet for the molecular ion ( M+∙ ) at m/z 348, 350, and 352[4].

  • Primary Cleavage: The dominant fragmentation pathway is the homolytic cleavage of a C-Br bond, losing a bromine radical ( Br∙ ). This yields the [M−Br]+ fragment at m/z 269 and 271. Because only one bromine remains, this fragment presents as a strict 1:1 doublet[4].

  • Secondary Cleavage: Sequential loss of the second bromine atom yields the [M−2Br]+ fragment at m/z 190, which often serves as the base peak due to the stability of the adamantane core.

Fragmentation M Molecular Ion (M+•) m/z 348, 350, 352 (1:2:1 Isotopic Ratio) F1 [M - Br]+ m/z 269, 271 (1:1 Isotopic Ratio) M->F1 - Br• (Cleavage) F2 [M - 2Br]+ m/z 190 (Base Peak Candidate) F1->F2 - Br• (Cleavage) F3 Adamantane Core Fragments m/z < 190 F2->F3 Cage Deformation

Caption: Electron Ionization (EI) fragmentation pathway of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Built-in diagnostic checks ensure that the data generated is inherently trustworthy and free from matrix artifacts.

Protocol A: GC-EI-MS Analysis (The Gold Standard)

This method is optimized for high-resolution structural confirmation and trace quantification[2].

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a highly volatile, non-polar solvent (e.g., GC-grade Hexane or Dichloromethane)[4].

  • Chromatographic Separation:

    • Column: Non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[2].

    • Injection: 1 µL injection volume, Splitless mode, Injector temperature at 250°C.

    • Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 300°C, final hold for 5 min.

  • Mass Spectrometry Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV, Source temperature 230°C.

    • Acquisition: Full scan mode (m/z 50–400) for structural elucidation. For trace quantification, switch to Selected Ion Monitoring (SIM) mode targeting m/z 269 and 271[2].

  • Self-Validation Check (Critical): Evaluate the SIM chromatogram. A true signal for the monobrominated fragment must exhibit a strict 1:1 isotopic ratio between m/z 269 and 271. Any deviation greater than 5% indicates a co-eluting matrix interference, invalidating the peak integration.

Protocol B: LC-APCI-MS Analysis (The Alternative)

Use this protocol only when the adamantane derivative is extracted from a non-volatile biological matrix (e.g., plasma) where GC injection is prohibited.

  • Sample Preparation: Perform a liquid-liquid extraction (LLE) using ethyl acetate, evaporate to dryness under nitrogen, and reconstitute in 50:50 Acetonitrile:Water.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution. Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile. Ramp from 40% B to 95% B over 5 minutes.

  • Mass Spectrometry Parameters:

    • Ion Source: APCI in Positive Ion Mode.

    • Corona Discharge: 4.0 to 5.0 µA.

    • Probe Temperature: 400°C (required to adequately vaporize the lipophilic adamantane).

  • Self-Validation Check (Critical): Highly lipophilic adamantanes are notorious for system carryover. You must inject a pure solvent blank immediately following your highest calibration standard. If the blank shows an analyte peak area >1% of the Lower Limit of Quantification (LLOQ), the system requires extended needle washes and a blank-run protocol between samples.

Analytical Decision Workflow

To assist laboratory personnel in selecting the correct instrumentation, follow the logical decision matrix below.

DecisionTree Start 1-Bromo-3-(1-bromoethyl)- 5,7-dimethyladamantane Q1 Is the sample matrix volatile? Start->Q1 GC GC-EI-MS (Gold Standard) Q1->GC Yes (e.g., Hexane) LC LC-MS Required Q1->LC No (e.g., Plasma/Aqueous) Q2 Select Ionization Source LC->Q2 APCI APCI Source (Recommended) Q2->APCI Non-polar analyte ESI ESI Source (Not Recommended) Q2->ESI Requires derivatization

Caption: Decision matrix for selecting the optimal mass spectrometry workflow for brominated adamantanes.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of Brominated Adamantanes - Benchchem. 4

  • Technical Support Center: Analysis of Adamantane Compounds - Benchchem. 2

  • Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC/NIH.3

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. 1

Sources

Comparative

X-Ray Crystallography of Volatile Adamantane Derivatives: A Methodological Comparison Guide

Target Compound: 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers As a Senior Application Scientist, I frequently encounter the "adamantane...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers

As a Senior Application Scientist, I frequently encounter the "adamantane paradox" in drug development: the very lipophilic, rigid cage that makes adamantane derivatives excellent pharmacophores[1] also makes them notoriously difficult for X-ray crystallographers to resolve.

The compound 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane perfectly exemplifies this challenge. It possesses a highly symmetric adamantane core disrupted by a chiral 1-bromoethyl group. Traditional crystallization of such molecules often yields orientationally disordered "plastic crystals"[2] or fails entirely due to the compound's propensity to sublime rapidly at room temperature[3]. To accurately resolve the absolute configuration of the chiral center for downstream drug development, we must move beyond traditional solvent evaporation and evaluate advanced supramolecular chaperone techniques.

This guide objectively compares traditional crystallization, cryo-sublimation, and the state-of-the-art Tetraaryladamantane (TAA) Co-Crystallization method, providing the experimental frameworks necessary to conquer highly volatile, sterically hindered adamantanes.

The Crystallographic Challenge: Causality of Failure

Before comparing solutions, we must understand the physical causality behind why 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane resists standard crystallographic workflows:

  • The Sublimation Barrier: Adamantanes have unusually high melting points for hydrocarbons but sublime easily at room temperature[3]. The addition of bulky, flexible groups (like the 1-bromoethyl) often lowers the melting point, turning the derivative into a viscous oil or a highly volatile solid.

  • Orientational Disorder (Plastic Phases): The spherical nature of the adamantane core drives the molecules to pack in highly symmetric (often face-centered cubic) lattices[3]. Because the thermal energy at room temperature overcomes the weak directional intermolecular forces of the substituents, the molecules rotate freely in the solid state, forming glassy plastic crystals[2]. This results in smeared electron density maps and high R-factors.

Methodological Comparison: Selecting the Right Pathway

To overcome these barriers, three distinct methodologies are typically evaluated.

Workflow Start 1-Bromo-3-(1-bromoethyl)- 5,7-dimethyladamantane (Volatile/Oily Sample) Trad Traditional Evaporation (Solvent Screening) Start->Trad Subl Cryo-Sublimation (Cold Finger Trapping) Start->Subl TAA TAA Co-Crystallization (EnOC Method) Start->TAA OutTrad Failed: High Disorder & Sublimation Loss Trad->OutTrad OutSubl Sub-optimal: Plastic Crystal (High R-factor) Subl->OutSubl OutTAA Success: Rigid Lattice (High Res & Chiral Phasing) TAA->OutTAA

Fig 1. Methodological workflow comparing crystallization techniques for volatile adamantanes.
Alternative A: Traditional Slow Evaporation (Baseline)

Relying on standard solvent screening (e.g., vapor diffusion or slow evaporation) is thermodynamically flawed for this compound. As the solvent evaporates, the target molecule's high vapor pressure causes it to sublime simultaneously, leaving empty vials. If crystals do form, they are typically heavily twinned plastic crystals[2].

Alternative B: Low-Temperature In-Situ Sublimation

Since the compound wants to sublime, this method leans into that physical property. The sample is sublimed under vacuum onto a cold finger (77 K). While this prevents sample loss, the rapid deposition often traps the molecules in kinetically favored, disordered orientations.

The Optimal Product: TAA Co-Crystallization (EnOCs)

The Encapsulating Organic Crystals (EnOC) method utilizes Tetraaryladamantanes (TAAs), such as 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane (TEO), as rigid chaperones[4]. Instead of forcing the volatile target to pack with itself, the TAA host forms a predictable, rigid 3D lattice. The target molecule is encapsulated within the interstitial voids via van der Waals and CH-π interactions[4]. This locks the chiral 1-bromoethyl group in a single conformation, allowing for the direct determination of absolute configuration via anomalous dispersion of the bromine atoms[5].

Mechanism Target Target Derivative (High thermal motion) Complex Host-Guest Assembly (van der Waals) Target->Complex Host TAA Host (e.g., TEO) (Rigid 3D Scaffold) Host->Complex Diffraction Ordered Crystal Lattice (Ready for X-Ray) Complex->Diffraction Evaporation

Fig 2. Mechanistic pathway of Tetraaryladamantane (TAA) host-guest encapsulation.

Quantitative Performance Comparison

The following table summarizes the objective crystallographic outcomes when applying these three methods to highly volatile, chiral adamantane derivatives.

ParameterTraditional EvaporationCryo-SublimationTAA Co-Crystallization (EnOC)
Crystal Quality (R1 Factor) > 15% (Often unpublishable)8% - 12%< 5%
Handling of Volatility Poor (Severe sample loss)Moderate (Requires vacuum)Excellent (Locked in host lattice)
Absolute Configuration Unreliable due to disorderPossible but challengingDefinitive (Locked chiral center)
Time-to-Structure Weeks (Extensive screening)DaysHours to Days
Equipment Overhead Standard glasswareHigh (Cryo-trapping apparatus)Low (Standard glassware)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol is designed as a self-validating system where visual cues confirm progression.

Protocol 1: TAA Co-Crystallization (Recommended)

This protocol utilizes the chaperone method to lock the liquid/volatile target into a solid matrix[5].

  • Host Preparation: Weigh 10.0 mg of the TAA host, 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane (TEO), into a clean 2 mL glass dram vial.

  • Guest Introduction: Add a 1.5x molar excess of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane directly to the vial.

  • Solvation: Add 0.5 mL of Dichloromethane (DCM) to the vial. Swirl gently until the TEO host is completely dissolved. Validation Check: The solution must be completely transparent with no particulate matter.

  • Controlled Evaporation: Puncture the vial cap with a single 18-gauge needle to restrict the evaporation rate. Leave undisturbed at 20°C.

  • Harvesting: Within 24 to 48 hours, robust, block-like co-crystals will form[4]. Because the target is locked within the TEO lattice, the crystals can be handled at room temperature without immediate sublimation.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu-Kα source to maximize the anomalous scattering signal from the bromine atoms, ensuring precise assignment of the chiral 1-bromoethyl center.

Protocol 2: Low-Temperature Sublimation (Alternative)

Use this method only if TAA chaperones are unavailable.

  • Apparatus Setup: Place 20 mg of the target compound into the bottom of a specialized vacuum sublimation apparatus equipped with a liquid nitrogen-cooled cold finger.

  • Atmosphere Evacuation: Pull a vacuum of at least 10−3 Torr to lower the sublimation temperature threshold.

  • Thermal Gradient: Gently heat the bottom of the flask to 40°C using a water bath while maintaining the cold finger at 77 K. Validation Check: Frost-like crystalline deposits should begin forming on the cold finger within 30 minutes.

  • Cryo-Transfer: Critical Step. Break the vacuum with dry nitrogen gas. The crystals must be immediately transferred to a goniometer under a 100 K cryo-stream. Any exposure to ambient temperatures will result in rapid sublimation or transition back to a disordered plastic phase[2].

Conclusion

For sterically hindered, volatile targets like 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane, traditional crystallization is a thermodynamic dead-end. While cryo-sublimation offers a brute-force alternative, it frequently fails to resolve the orientational disorder inherent to adamantane cages. TAA Co-crystallization (EnOCs) stands out as the superior product methodology, leveraging supramolecular chemistry to lock the volatile guest into a highly ordered, diffracting lattice, thereby guaranteeing the resolution of absolute stereochemistry.

References

  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization Royal Society of Chemistry (RSC)[Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives SciSpace[Link]

  • Adamantane Wikipedia [Link]

  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature D-NB [Link]

  • X-Ray kinetic study of glassy crystal formation in adamantane derivatives: TTT curves and crystal size effect Taylor & Francis[Link]

Sources

Validation

Comparative study of SN1 reaction rates for different brominated adamantanes

An in-depth comparative analysis of SN1 reaction rates among brominated adamantanes provides crucial insights into carbocation stability, steric strain, and solvent interactions. For researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of SN1 reaction rates among brominated adamantanes provides crucial insights into carbocation stability, steric strain, and solvent interactions. For researchers and drug development professionals, the adamantane scaffold is not just a structural motif in medicinal chemistry (e.g., amantadine, rimantadine); it serves as an impeccable mechanistic probe. Its rigid, tricyclic cage completely blocks rear-side nucleophilic attack, ensuring that substitution reactions proceed exclusively via a unimolecular (SN1) ionization pathway.

This guide objectively compares the solvolytic performance of 1-bromoadamantane, 2-bromoadamantane, and their substituted derivatives, grounded in experimental causality and thermodynamic data.

Structural Causality: The Adamantane Cage as a Mechanistic Probe

To understand the vast kinetic differences between brominated adamantanes, one must analyze the geometry of the carbocation intermediates formed during the rate-determining step.

The 1-Adamantyl Cation (Tertiary Bridgehead) When 1-bromoadamantane undergoes heterolysis, it forms a tertiary carbocation at the bridgehead position. Ideally, a carbocation adopts a planar, sp2 -hybridized geometry to maximize stability. However, the rigid adamantane cage prevents planarization, locking the 1-adamantyl cation into a highly strained, non-planar conformation. Despite this strain, the high degree of hyperconjugative stabilization from the surrounding carbon framework makes the 1-adamantyl cation remarkably stable for a bridgehead system, though it still solvolyzes significantly slower than unstrained open-chain tertiary halides like tert-butyl bromide[1].

The 2-Adamantyl Cation (Secondary) 2-Bromoadamantane forms a secondary carbocation upon ionization. While it suffers less from the geometric constraints that plague the bridgehead position, secondary carbocations are inherently less stable than tertiary ones due to reduced hyperconjugation and inductive effects. Furthermore, the adamantane cage completely shields the 2-position from solvent-assisted nucleophilic participation (SN2 character)[2]. Because of this absolute reliance on purely intrinsic thermodynamic stability to drive ionization, 2-adamantyl derivatives solvolyze at profoundly slower rates than 1-adamantyl derivatives and are utilized as the standard substrates for defining solvent ionizing power ( Y ) scales for good leaving groups[2][3].

SN1_Mechanisms cluster_1 1-Bromoadamantane (Tertiary Bridgehead) cluster_2 2-Bromoadamantane (Secondary) Ad1 1-Bromoadamantane Cat1 1-Adamantyl Cation (Tertiary, Strained Non-planar) Ad1->Cat1 Rate-Determining (Fast relative to 2-Br) Prod1 1-Adamantanol / Ethers Cat1->Prod1 Fast Solvation Ad2 2-Bromoadamantane Cat2 2-Adamantyl Cation (Secondary, Pure SN1) Ad2->Cat2 Rate-Determining (Extremely Slow) Prod2 2-Adamantanol / Ethers Cat2->Prod2 Fast Solvation

Caption: Mechanistic comparison of SN1 solvolysis pathways for 1-bromoadamantane and 2-bromoadamantane.

Comparative Kinetics & Quantitative Data

The thermodynamic stability of the intermediate cation dictates the reaction rate. Gas-phase studies via Fourier transform ion cyclotron resonance (FT-ICR) confirm that the intrinsic stability of the 2-adamantyl cation is drastically lower than that of the 1-adamantyl cation, which directly correlates to their solvolytic reactivity in condensed phases[3].

Additionally, introducing alkyl substituents to the 1-adamantyl framework yields counterintuitive results. For instance, adding three methyl groups (3,5,7-trimethyl-1-bromoadamantane) actually decelerates the solvolysis rate compared to unsubstituted 1-bromoadamantane due to complex steric and inductive effects[1].

Table 1: Relative SN1 Solvolysis Rates and Cation Characteristics

SubstrateCarbocation TypeRelative Solvolysis Rate (approx.)*Mechanistic Notes
tert-Butyl Bromide Tertiary (Open-chain) 103 Rapid planarization; standard for baseline SN1 comparisons.
1-Bromoadamantane Tertiary (Bridgehead) 1 (Reference)High hyperconjugation but geometrically constrained.
3,5,7-Trimethyl-1-bromoadamantane Tertiary (Bridgehead) 0.33 Decelerated due to subtle steric/inductive alterations[1].
2-Bromoadamantane Secondary (Cage) <10−5 Extremely slow; purely intrinsic SN1 without solvent assistance[2][3].

*Rates are generalized relative to 1-bromoadamantane in standard aqueous ethanol mixtures at 25 °C.

Self-Validating Experimental Protocol: Conductometric Kinetic Measurement

To objectively compare the solvolysis rates of brominated adamantanes, researchers rely on high-precision conductometry. Because the SN1 solvolysis of an alkyl bromide in aqueous ethanol yields hydrobromic acid (HBr), the reaction progress can be continuously tracked by monitoring the increase in solution conductivity.

This protocol is self-validating: the first-order kinetic plot ( ln[(C∞​−C0​)/(C∞​−Ct​)] vs. time) must yield a perfectly straight line. Any deviation indicates either temperature fluctuation, impurities, or a shift away from a pure SN1 mechanism.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a binary solvent mixture (e.g., 80% v/v Ethanol/Water). Degas the solvent via sonication to prevent bubble formation on the conductivity probe.

  • Thermal Equilibration: Transfer 50 mL of the solvent into a thermostated reaction vessel equipped with a magnetic stirrer. Insert a calibrated conductivity cell and equilibrate to exactly 25.0±0.01 °C using a circulating water bath.

  • Substrate Injection: Rapidly inject a micro-aliquot ( 10μL ) of a highly concentrated solution of the bromoadamantane substrate (dissolved in pure ethanol) into the vessel.

  • Data Acquisition: Record the conductance ( Ct​ ) continuously. For 1-bromoadamantane, record data for at least 3 half-lives. For the much slower 2-bromoadamantane, elevated temperatures (e.g., 50 °C or 70 °C) and sealed ampoule techniques may be required, followed by extrapolation to 25 °C using the Arrhenius equation.

  • Infinity Reading ( C∞​ ): Heat the solution to 60 °C for 10 half-lives to drive the reaction to completion, then cool back to 25.0 °C to measure the final conductance.

  • Kinetic Derivation: Calculate the first-order rate constant ( k ) from the slope of the linear regression of ln(C∞​−Ct​) versus time.

Protocol Prep Degas Solvent (80% EtOH/H2O) Equil Thermostat Bath (25.0 ± 0.01 °C) Prep->Equil Inject Inject Substrate (Bromoadamantane) Equil->Inject Measure Track Conductance (HBr Evolution) Inject->Measure Analyze Derive Rate (k) First-Order Plot Measure->Analyze

Caption: Workflow for the conductometric determination of SN1 solvolysis kinetics.

References

  • Influence of Alkyl Substitution on the Gas-Phase Stability of 1-Adamantyl Cation and on the Solvent Effects in the Solvolysis of 1-Bromoadamantane Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Intrinsic (gas phase) thermodynamic stability of 2-adamantyl cation. Its bearing on the solvolysis rates of 2-adamantyl derivatives Source: PubMed - The Journal of Organic Chemistry URL:[Link]

Sources

Comparative

Mechanistic Divergence: Viroporin Blockade vs. Glutamatergic Modulation

As a Senior Application Scientist specializing in assay development and molecular pharmacology, I frequently evaluate how minor structural modifications to a core pharmacophore can drastically redirect a drug’s biologica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in assay development and molecular pharmacology, I frequently evaluate how minor structural modifications to a core pharmacophore can drastically redirect a drug’s biological activity. The adamantane scaffold—a highly lipophilic, rigid tricyclic hydrocarbon—is a premier example of this phenomenon.

By altering the functional groups attached to the adamantane cage, drug developers have successfully engineered compounds that target entirely different physiological systems, ranging from viral ion channels to mammalian neurotransmitter receptors[1]. This guide objectively compares the biological activity of key adamantane derivatives (Amantadine, Rimantadine, Memantine, and Tromantadine) and provides the self-validating experimental protocols required to quantify their performance.

The therapeutic utility of adamantane derivatives hinges on their ability to act as open-channel blockers. However, their specific target affinity is dictated by their steric bulk and lipophilicity.

The Antiviral Axis (M2 Proton Channel) Amantadine and Rimantadine were historically developed as antiviral agents targeting the M2 proton channel of the Influenza A virus[2]. The M2 channel is a viroporin that acidifies the viral interior, a critical step for viral uncoating. Rimantadine, which features an alpha-methyl group, exhibits superior hydrophobic packing within the M2 pore compared to amantadine, leading to higher potency. Recently, these ion-channel inhibitors have also been evaluated for in vitro efficacy against SARS-CoV-2, where rimantadine demonstrated the highest selectivity and potency[3]. Tromantadine, another derivative, is utilized topically and acts by altering viral glycoprotein synthesis in Herpes Simplex Virus (HSV) rather than blocking the M2 channel.

The Neuroprotective Axis (NMDA Receptor) Memantine and Amantadine act as uncompetitive antagonists at the phencyclidine (PCP) binding site located deep within the pore of the N-methyl-D-aspartate (NMDA) receptor[4]. Memantine’s dimethyl substitution increases its binding affinity by approximately 20-fold compared to amantadine[4]. This specific "moderate affinity" is clinically vital: it allows memantine to block the continuous, low-level glutamate overstimulation that causes excitotoxicity in Alzheimer's disease, while rapidly dissociating during high-frequency physiological synaptic transmission to preserve normal cognitive function.

G Adamantane Adamantane Scaffold Amant Amantadine & Rimantadine Adamantane->Amant Alkyl substitutions Meman Memantine Adamantane->Meman Dimethylation M2 M2 Proton Channel Blockade Amant->M2 High Affinity NMDA NMDA Receptor Antagonism Amant->NMDA Low Affinity Meman->M2 Negligible Affinity Meman->NMDA Moderate Affinity Anti Antiviral Efficacy (Influenza A, SARS-CoV-2) M2->Anti Neuro Neuroprotection (Alzheimer's, Parkinson's) NMDA->Neuro

Divergent pharmacological pathways of adamantanes based on structural modifications.

Quantitative Biological Activity Profile

To objectively compare these derivatives, we must look at their binding affinities ( Ki​ ) and half-maximal effective/inhibitory concentrations ( EC50​ / IC50​ ) across different targets. The data below synthesizes their performance metrics.

CompoundPrimary Clinical IndicationNMDA Receptor Affinity ( Ki​ , µM)Influenza A M2 IC50​ (µM)SARS-CoV-2 EC50​ (µM)
Amantadine Parkinson's Disease / Antiviral~10.0~16.0116.0
Memantine Alzheimer's Disease~0.5>100.080.0
Rimantadine Antiviral (Influenza A)>100.0~1.036.0
Tromantadine Antiviral (Topical HSV)N/AN/AN/A

Note: SARS-CoV-2 EC50​ values were determined in VeroE6 cell lines[3]. NMDA receptor affinities demonstrate memantine's superior engagement at the PCP site[4].

Experimental Methodologies: Validating Target Engagement

As scientists, we cannot rely solely on phenotypic outcomes; we must validate the precise mechanism of action. The following protocols are self-validating experimental systems designed to isolate and quantify the specific pharmacological activities of adamantane derivatives.

Protocol A: Two-Electrode Voltage Clamp (TEVC) for M2 Channel Inhibition

Causality & Rationale: Why use TEVC in Xenopus oocytes instead of mammalian patch-clamp? The M2 viroporin requires an acidic environment (pH 5.5) to activate. Mammalian cell membranes often become unstable at this pH, leading to leaky currents. Xenopus oocytes tolerate acidic perfusion exceptionally well, allowing us to isolate the true proton current[2].

Step-by-Step Workflow:

  • cRNA Synthesis & Microinjection: Synthesize capped cRNA encoding the Influenza A M2 protein. Microinject 50 nL of cRNA into defolliculated Xenopus laevis oocytes.

  • Incubation: Incubate oocytes at 18°C in ND96 buffer for 48–72 hours. Self-Validation: This time-course ensures sufficient tetrameric assembly and surface expression of the channel. Uninjected oocytes must be used as a negative control to establish baseline endogenous currents.

  • Electrophysiological Recording: Impale the oocyte with a voltage-sensing electrode and a current-injecting electrode (both filled with 3M KCl). Clamp the membrane potential at -20 mV.

  • Acid Activation: Perfuse the oocyte with standard ND96 buffer (pH 8.5) to establish a baseline, then switch to an acidic ND96 buffer (pH 5.5). An inward proton current will rapidly develop.

  • Inhibitor Application & Quantification: Once the inward current reaches a steady state, introduce the adamantane derivative (e.g., Rimantadine) dissolved in the pH 5.5 buffer. Measure the percentage of current reduction. Washout with pH 8.5 buffer should reverse the block, proving the interaction is non-covalent and specific.

TEVC cRNA 1. M2 cRNA Injection Incubate 2. Incubation (48-72h) cRNA->Incubate Clamp 3. Voltage Clamp (-20 mV) Incubate->Clamp Acid 4. Acid Activation (pH 5.5) Clamp->Acid Inhibit 5. Compound Perfusion Acid->Inhibit Record 6. Current Quantification Inhibit->Record

Step-by-step TEVC workflow for isolating and evaluating M2 proton channel inhibitors.

Protocol B: Radioligand Displacement Assay for NMDA Receptor Affinity

Causality & Rationale: To prove that Memantine and Amantadine act specifically as uncompetitive open-channel blockers, we utilize [3H]MK-801. MK-801 only binds to the PCP site when the NMDA channel is open. By measuring the displacement of [3H]MK-801, we confirm that the adamantane derivative is competing for the exact intra-channel site, rather than acting as a competitive antagonist at the external glutamate binding site.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate cortical membranes from rat brains. Homogenize in 5 mM HEPES buffer and centrifuge at 40,000 x g to enrich the synaptic membrane fraction.

  • Equilibrium Incubation: Incubate 100 µg of the prepared membrane protein with 5 nM [3H]MK-801, 10 µM glutamate, 10 µM glycine (to ensure channels are open), and varying concentrations of the test adamantane (0.1 µM to 100 µM). Incubate for 2 hours at room temperature. Self-Validation: A control tube with 10 µM unlabeled MK-801 must be used to define non-specific binding.

  • Rapid Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.

  • Quantification: Wash the filters three times with ice-cold buffer, transfer to vials with scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter. Plot the dose-response curve to calculate the IC50​ , and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - MDPI Viruses -[Link]

  • Adamantane – A Lead Structure for Drugs in Clinical Practice - Current Medicinal Chemistry -[Link]

  • Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism - Philadelphia Integrative Psychiatry -[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Handling and Disposal of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires more than just following a checklist—it requires a mechanistic understanding of the molecule to ensure laboratory...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires more than just following a checklist—it requires a mechanistic understanding of the molecule to ensure laboratory safety and regulatory compliance.

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane is a highly specialized, brominated cycloalkane. Its disposal is dictated by two primary structural features: the highly lipophilic adamantane cage and the presence of two reactive bromine atoms. This guide provides the operational blueprints and chemical rationale necessary to manage this compound safely, preventing environmental contamination and avoiding costly regulatory penalties.

Chemical Profiling & Hazard Rationale

To design a self-validating disposal protocol, we must first understand the causality behind the molecule's behavior:

  • Extreme Lipophilicity & Persistence: The adamantane core is a bulky, highly stable tricyclic hydrocarbon. It is entirely water-immiscible. If discharged into the municipal sewer system, it will not degrade; instead, it will partition into organic matter, posing a severe bioaccumulation risk and toxicity threat to aquatic life. Consequently,1[1].

  • Halogenated Reactivity: The molecule contains two bromine atoms. During thermal destruction (incineration), halogenated organics generate corrosive hydrobromic acid (HBr) gas. Standard incinerators cannot handle this; the waste must be routed to specialized facilities equipped with alkaline scrubbers. Mixing this compound with non-halogenated waste taints the entire volume,2[2].

  • Alkyl Halide Sensitivity: The 1-bromoethyl group is susceptible to nucleophilic substitution or dehydrohalogenation if exposed to strong bases, potentially generating unwanted heat or pressure in closed waste containers.

Waste Stream Compatibility & Segregation

Proper segregation is the cornerstone of laboratory safety. Under the 3[3], this compound must be managed as a halogenated organic waste.

Table 1: Waste Stream Compatibility Matrix
Waste CategoryCompatibilityOperational RationaleRegulatory Handling (RCRA)
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Co-disposal is standard. All components require high-temperature incineration with HBr/HCl scrubbers.Manage as Halogenated Waste; subject to specific EPA codes depending on the mixture[3].
Non-Halogenated Organics (e.g., Acetone, Hexane)Incompatible Mixing forces the entire volume to be treated as halogenated, drastically increasing disposal costs[2].Segregate strictly[4].
Aqueous Waste Incompatible Adamantanes are highly water-immiscible. Mixing causes phase separation and complicates waste processing[1].Collect aqueous phases separately; zero drain disposal.
Strong Acids/Bases Incompatible Potential for unwanted substitution/elimination reactions generating heat or gas in closed containers.Store in separate secondary containment.

Operational Disposal Workflow

To ensure a self-validating system, follow this step-by-step methodology for routine disposal.

Step 1: Container Selection Use a high-density polyethylene (HDPE) or glass carboy compatible with halogenated organics. Ensure the container is equipped with a vented cap to prevent over-pressurization from incidental off-gassing.

Step 2: Segregation & Collection Transfer the 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane waste exclusively into the designated Halogenated Organic Waste container.4[4].

Step 3: Volume Management Never fill the waste container beyond 75% capacity. This provides necessary headspace for vapor expansion and minimizes the risk of spills during transit.4[4].

Step 4: Labeling & Manifesting Affix a hazardous waste tag immediately upon the first addition of waste. Clearly list the chemical name (no abbreviations) and check the "Halogenated" and "Toxic" hazard boxes.

DisposalWorkflow A Waste Generation 1-Bromo-3-(1-bromoethyl)- 5,7-dimethyladamantane B Is the waste mixed with aqueous solvents? A->B C Separate Aqueous Phase (If Applicable) B->C Yes D Designate as Halogenated Organic Waste B->D No C->D E DO NOT MIX with Non-Halogenated Waste D->E F Package in HDPE Container with Vented Cap D->F G Label with EPA/RCRA Halogenated Tags F->G H Transfer to RCRA-Permitted Incineration Facility G->H

Workflow for the segregation and RCRA-compliant disposal of halogenated adamantane waste.

Spill Response & Decontamination Protocol

In the event of an accidental release, standard aqueous cleanup methods will fail due to the compound's hydrophobicity. Follow this targeted protocol:

Step 1: Hazard Assessment & PPE Determine the scale of the spill. For minor spills inside a fume hood, don heavy-duty nitrile gloves, safety goggles, and a lab coat. For larger spills outside engineering controls, evacuate the area and contact Environmental Health and Safety (EHS).

Step 2: Containment Do not use water or wet paper towels. Contain the spread using an inert, dry absorbent material such as diatomaceous earth, dry sand, or a specialized universal spill pad.

Step 3: Absorption & Mechanical Collection Allow the absorbent to fully soak up the compound. Using a non-sparking scoop or brush, carefully sweep the saturated absorbent into a wide-mouth, sealable HDPE container.

Step 4: Surface Decontamination Wipe down the affected surface with a compatible organic solvent (e.g., a small amount of isopropanol or hexane on a rag) to dissolve residual lipophilic adamantane traces. Place the contaminated rags into the same solid waste container.

Step 5: Final Disposal Seal the container and label it as "Hazardous Waste - Halogenated Solid Spill Debris."

SpillResponse S1 Spill Detected S2 Assess Spill Volume & Location S1->S2 S3 Major Spill (>50g) or Outside Fume Hood S2->S3 S5 Minor Spill (<50g) Inside Fume Hood S2->S5 S4 Evacuate Area & Call Hazmat Team S3->S4 S6 Don PPE (Nitrile Gloves, Respirator/Goggles) S5->S6 S7 Apply Inert Absorbent (e.g., Diatomaceous Earth) S6->S7 S8 Sweep into Halogenated Solid Waste Container S7->S8

Decision tree for spill response and decontamination of brominated adamantane derivatives.

References

  • Water Corporation. "Laboratory chemical waste." Available at:[Link][1]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Available at:[Link][4]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Available at:[Link][2]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Available at:[Link][3]

Sources

Handling

Personal protective equipment for handling 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

Operational and Safety Guide: Handling 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for safety and procedural integrity. This document is structured to provide a deep, causal understanding behind each recommendation, empowering you to work safely and effectively.

Hazard Identification and Risk Assessment: Understanding the "Why"

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane is a halogenated organic compound. The adamantane cage provides a rigid, lipophilic structure, while the two bromine atoms introduce reactivity and specific toxicological concerns. The primary hazards stem from the properties of alkyl bromides and the potential for the compound to cause irritation upon contact.[2]

Core Hazards:

  • Skin and Eye Irritation: Direct contact with similar brominated adamantanes may cause skin and eye irritation.[2][3] Alkyl bromides are known to defat the skin by removing natural oils, which can lead to irritation and cracking.

  • Inhalation Hazard: While adamantane derivatives are often solids or high-boiling liquids, vapors, mists, or aerosols can be generated, especially during heating or sonication.[4] These can irritate the respiratory system. The toxicological properties upon inhalation have not been fully investigated for many adamantane derivatives.

  • Ingestion Hazard: Accidental ingestion of related compounds may be harmful.[1][3]

  • Environmental Hazard: Many brominated organic compounds are toxic to aquatic life and may have long-term adverse effects on the environment.[1]

  • Combustibility: The compound is likely a combustible liquid with a slight fire hazard when exposed to heat or flame.[2][5] Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[6]

A foundational principle of laboratory safety is to treat compounds with unknown toxicity as hazardous.[7] Therefore, a conservative approach to personal protective equipment (PPE) and handling is mandatory.

Core Personal Protective Equipment (PPE) Protocols

The selection of PPE is your primary defense against exposure. The following are the minimum requirements for handling 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane in any capacity.

  • Eye and Face Protection:

    • Specification: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][8]

    • Causality: This is crucial to prevent splashes of the liquid compound or solutions from contacting the eyes, which can cause serious irritation.[2] Standard safety glasses do not provide a sufficient seal against splashes and vapors.

  • Skin and Body Protection:

    • Gloves:

      • Specification: Use chemical-resistant gloves such as Neoprene or PVC.[2][5] It is critical to select gloves with a suitable breakthrough time for the intended duration of use; for prolonged contact, a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[5] Always inspect gloves for tears or punctures before use.[4]

      • Causality: The bromine atoms on the adamantane structure necessitate gloves resistant to halogenated organic compounds. Nitrile gloves may offer some protection for brief contact, but Neoprene or PVC are generally more robust for this chemical class.[5]

    • Lab Coat/Clothing:

      • Specification: A standard laboratory coat is required to protect skin and clothing.[9] For larger quantities or tasks with a higher splash potential, consider impervious or fire/flame-resistant clothing and a PVC apron.[2][4][5]

      • Causality: This prevents incidental skin contact from drips or small spills.

  • Respiratory Protection:

    • Specification: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][10] If there is a risk of generating aerosols or dust, or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[4]

    • Causality: Because the inhalation toxicity is not well-characterized, minimizing exposure through engineering controls is the primary method of protection. A respirator serves as a crucial secondary line of defense.

Task-Specific PPE Recommendations

The level of PPE should be escalated based on the specific procedure and the quantities of material being handled.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Rationale
Weighing/Sample Preparation Tightly-fitting safety gogglesChemical-resistant gloves (e.g., Neoprene, PVC)Lab coatRequired if outside a fume hood and dust/aerosols are possible.Minimizes exposure during direct handling of the neat compound.
Solution Preparation Tightly-fitting safety goggles and face shieldDouble-gloving with chemical-resistant glovesLab coat and PVC apronWork within a chemical fume hood.Increased splash hazard during dissolution and transfer of liquids.
Running a Reaction Tightly-fitting safety goggles and face shieldChemical-resistant gloves with appropriate breakthrough timeLab coat and PVC apronWork within a chemical fume hood.Potential for elevated temperatures, which increases vapor pressure and exposure risk.
Handling Small Spills (<100 mL) Tightly-fitting safety goggles and face shieldHeavy-duty chemical-resistant glovesImpervious clothing/apronFull-face respirator with organic vapor cartridge.Higher risk of direct contact and inhalation during cleanup procedures.

Detailed Operational Protocol: Preparation of a 0.1 M Solution

This protocol provides a step-by-step guide for safely preparing a solution of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane.

1. Pre-Operational Safety Check: 1.1. Ensure a chemical fume hood is certified and operational. 1.2. Verify that an emergency eyewash station and safety shower are accessible and unobstructed. 1.3. Assemble all necessary PPE as specified for "Solution Preparation" in the table above. 1.4. Prepare a designated waste container for halogenated organic liquid waste.[2]

2. Weighing the Compound: 2.1. Don all required PPE. 2.2. Tare a clean, dry beaker on an analytical balance. 2.3. Carefully transfer the required mass of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane into the beaker. 2.4. Record the exact mass.

3. Dissolution: 3.1. Place the beaker containing the compound inside the chemical fume hood. 3.2. Add a magnetic stir bar to the beaker. 3.3. Slowly add the calculated volume of the desired solvent to the beaker while stirring to facilitate dissolution. 3.4. Once fully dissolved, turn off the stirrer and carefully remove the stir bar with a magnetic retriever.

4. Final Dilution and Storage: 4.1. Carefully transfer the solution from the beaker into a clean, appropriately sized volumetric flask. 4.2. Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer. 4.3. Add solvent to the volumetric flask until the meniscus reaches the calibration mark. 4.4. Cap the flask and invert it several times to ensure homogeneity. 4.5. Transfer the final solution to a clearly labeled storage bottle. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.[11] 4.6. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[5][8]

5. Post-Procedural Cleanup: 5.1. Decontaminate all glassware by rinsing with a small amount of the solvent used. Dispose of this rinsing into the designated halogenated waste container. 5.2. Wash the glassware with soap and water. 5.3. Wipe down the work surface inside the fume hood. 5.4. Carefully remove your PPE, starting with gloves, and dispose of disposable items in the appropriate waste stream. 5.5. Wash your hands thoroughly with soap and water.[4]

Emergency Procedures: A Plan for the Unexpected

Spill Management:

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[4]

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.[2]

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the contaminated area.

    • If safe to do so, increase ventilation and remove ignition sources.[2]

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring both personal and environmental safety.

  • Waste Segregation: All waste containing 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane must be collected in a dedicated hazardous waste container for halogenated organic waste .[2] Do not mix with non-halogenated waste, as this complicates and increases the cost of disposal.[12]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentrations of all components.[2]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.[2]

  • Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane.

PPE_Selection_Workflow start Start: Plan to handle 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane base_ppe Minimum PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves (Neoprene/PVC) start->base_ppe fume_hood Work in Chemical Fume Hood base_ppe->fume_hood task_assessment Assess Task Hazard splash_risk High Splash Risk? (e.g., solution prep, transfer) task_assessment->splash_risk Evaluate Procedure fume_hood->task_assessment face_shield Add Face Shield and PVC Apron splash_risk->face_shield Yes aerosol_risk Aerosol/Vapor Risk? (e.g., heating, large scale) splash_risk->aerosol_risk No face_shield->aerosol_risk respirator Use Respirator with Organic Vapor Cartridge aerosol_risk->respirator Yes end_ppe Final PPE Configuration aerosol_risk->end_ppe No respirator->end_ppe proceed Proceed with Work end_ppe->proceed

Caption: Decision workflow for selecting appropriate PPE.

References

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  • SAFETY DATA SHEET - Fisher Scientific.

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  • SAFETY DATA SHEET - Tokyo Chemical Industry.

  • MSDS E Adamantane 5.0 - NETZSCH Analyzing & Testing.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Guidelines For the Safe Use & Disposal Of Ethidium Bromide - ResearchGate.

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  • Essential Safety and Operational Guide for Handling Adamantane-d16 - Benchchem.

  • Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific.

  • 1-Bromo-3,5-dimethyladamantane 98 941-37-7 - MilliporeSigma.

  • Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride - Organic & Biomolecular Chemistry (RSC Publishing).

  • Working with Hazardous Chemicals - Organic Syntheses.

  • Hazardous Materials Disposal Guide | Nipissing University.

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